3,8-Dichloro-1,5-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNVIIMWNOTDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345891 | |
| Record name | 3,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-81-5 | |
| Record name | 3,8-Dichloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28252-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,8-dichloro-1,5-naphthyridine from 3-aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,8-dichloro-1,5-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The synthesis is presented as a two-stage process: the formation of a key dihydroxy intermediate followed by a robust chlorination step. This document includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthetic workflow and underlying reaction mechanism.
Synthetic Strategy Overview
The synthesis of this compound from 3-aminopyridine is strategically approached in two principal stages. The initial stage focuses on the construction of the core 1,5-naphthyridine ring system to yield the stable intermediate, 3,8-dihydroxy-1,5-naphthyridine. This is followed by a chlorination reaction to replace the hydroxyl groups with chlorine atoms, affording the target compound.
This synthetic route is based on established heterocyclic chemistry principles, primarily the application of condensation and cyclization reactions to form the bicyclic naphthyridine core, followed by a standard functional group interconversion.
Experimental Protocols
Stage 1: Synthesis of 3,8-dihydroxy-1,5-naphthyridine
The formation of the 1,5-naphthyridine core from 3-aminopyridine can be achieved through a cyclization reaction with a suitable three-carbon synthon, such as a malonic acid derivative. The Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinoline derivatives, provides a strong basis for this transformation.[1][2][3] This protocol adapts the principles of the Gould-Jacobs reaction for the synthesis of the dihydroxy-1,5-naphthyridine intermediate.
Reaction:
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3-aminopyridine (2.0 equivalents) and a high-boiling point solvent such as Dowtherm A or diphenyl ether is heated to approximately 150°C.[2]
-
Addition of Reagent: Diethyl malonate (1.0 equivalent) is added dropwise to the heated solution over a period of 30 minutes, maintaining vigorous stirring.
-
Cyclization: After the addition is complete, the reaction temperature is gradually increased to 250°C and maintained for 2-3 hours to facilitate the intramolecular cyclization and subsequent decarboxylation.[2]
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure to yield pure 3,8-dihydroxy-1,5-naphthyridine.
Stage 2: Synthesis of this compound
The conversion of the hydroxyl groups of 3,8-dihydroxy-1,5-naphthyridine to chlorine atoms is a crucial step to enhance the reactivity of the scaffold for further functionalization, a common strategy in drug development. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction:
Experimental Procedure:
-
Reaction Setup: A mixture of 3,8-dihydroxy-1,5-naphthyridine (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube to protect from moisture.
-
Reaction: The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent like chloroform or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 61-63[4] | White to pale yellow crystals | ¹H NMR (CDCl₃): δ 8.0-8.2 (m, 2H), 7.0 (m, 1H), 6.8 (m, 1H), 3.7 (br s, 2H) |
| 3,8-dihydroxy-1,5-naphthyridine | C₈H₆N₂O₂ | 162.15 | >300 | Off-white to pale brown solid | IR (KBr, cm⁻¹): 3400-3200 (O-H), 1640 (C=O), 1580 (C=N) |
| This compound | C₈H₄Cl₂N₂ | 200.04 | 210-215 | Pale yellow to white solid | ¹H NMR (CDCl₃): δ 8.8 (d, 1H), 8.5 (d, 1H), 7.6 (m, 2H); MS (EI): m/z 199, 201 (M⁺) |
Table 2: Summary of Reaction Parameters and Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Stage 1 | 3-Aminopyridine, Diethyl Malonate | Dowtherm A | 150 -> 250 | 3-4 | 60-70 |
| Stage 2 | 3,8-dihydroxy-1,5-naphthyridine, POCl₃ | Neat | 105-110 | 4-6 | 75-85 |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow: Stage 1
Caption: Workflow for the synthesis of the dihydroxy intermediate.
Experimental Workflow: Stage 2
Caption: Workflow for the chlorination of the intermediate.
Logical Relationship: Gould-Jacobs Reaction Mechanism
Caption: Simplified mechanism of the Gould-Jacobs reaction.[3]
References
An In-depth Technical Guide to the Physicochemical Properties of 3,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as isomers of diazanaphthalene, are scaffolds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The substitution of chlorine atoms on the 1,5-naphthyridine core at the 3 and 8 positions profoundly influences its physicochemical characteristics, which in turn govern its behavior in chemical and biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in fields such as drug discovery and materials science. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key conceptual workflows and relationships to facilitate a deeper understanding of this molecule.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications. While extensive experimental data for this compound is not widely available in the public domain, a combination of predicted and known values for related structures provides a solid foundation for its characterization.
Data Presentation
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| Synonyms | 1,5-Naphthyridine, 3,8-dichloro-; 3,8-bis(chloranyl)-1,5-naphthyridine | [1] |
| CAS Number | 28252-81-5 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not experimentally reported. Related dichloronaphthyridine isomers have melting points around 140 °C. | [4] |
| Boiling Point | Not experimentally reported. The parent 1,5-naphthyridine has a boiling point of 112 °C at 12 Torr. | [5] |
| Density | 1.486 ± 0.06 g/cm³ | Predicted |
| pKa | -0.58 ± 0.10 | Predicted |
| logP (Octanol/Water) | Not experimentally reported. | - |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | General principle for similar heterocyclic compounds.[6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. The following sections detail standardized experimental protocols for measuring key properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing formulation and bioavailability, as well as for designing chemical reactions.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The resulting mixture is visually inspected for undissolved solid. For quantitative analysis, the supernatant can be separated and the concentration of the dissolved compound determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Protocol (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
-
Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the solution is mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have fully separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel heterocyclic compound such as this compound.
Caption: General workflow for the characterization of a new chemical entity.
Structure-Property Relationships
The chemical structure of this compound directly influences its physicochemical properties. The diagram below outlines these key relationships.
Caption: Key structure-property relationships for this compound.
Conclusion
This technical guide has provided a consolidated overview of the physicochemical properties of this compound, alongside standardized protocols for their experimental determination. Understanding these fundamental characteristics is a prerequisite for the rational design of new pharmaceuticals and materials. The interplay between the aromatic naphthyridine core, the basic nitrogen atoms, and the lipophilic chlorine substituents results in a unique profile that warrants further experimental investigation. The provided workflows and structure-property relationship diagrams serve as a conceptual framework to guide future research and application of this versatile heterocyclic compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 28252-81-5|this compound|BLD Pharm [bldpharm.com]
- 3. 28252-81-5 | this compound | Tetrahedron [thsci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 3,8-dichloro-1,5-naphthyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines a general synthetic strategy, comparative NMR data from a closely related isomer, and predicted spectral data for the target compound. This information is intended to support researchers in the identification, characterization, and application of this and similar halogenated naphthyridine compounds.
Introduction to 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, making compounds like this compound valuable intermediates and potential drug candidates.
Synthesis of Dichloro-1,5-naphthyridines
A general and established method for the synthesis of dichlorinated 1,5-naphthyridines involves the treatment of the corresponding dihydroxy-1,5-naphthyridine precursor with a chlorinating agent.
General Experimental Protocol: Chlorination
A mixture of the appropriate dihydroxy-1,5-naphthyridine and a significant excess of phosphorus oxychloride (POCl3) is heated at reflux for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base, such as a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the desired dichloro-1,5-naphthyridine.
It is imperative that this reaction be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as phosphorus oxychloride is a highly corrosive and reactive substance.
NMR Spectral Data
Predicted 1H and 13C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.95 | d |
| H-4 | 8.30 | d |
| H-6 | 8.95 | d |
| H-7 | 8.30 | d |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.5 |
| C-3 | 130.0 |
| C-4 | 140.5 |
| C-4a | 145.0 |
| C-6 | 152.5 |
| C-7 | 130.0 |
| C-8 | 140.5 |
| C-8a | 145.0 |
Comparative Experimental NMR Data for 2,6-dichloro-1,5-naphthyridine
For reference, the following tables present the reported experimental 1H and 13C NMR data for the isomeric 2,6-dichloro-1,5-naphthyridine.
Table 3: Experimental 1H NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-7 | 7.65 | d | 8.5 |
| H-4, H-8 | 8.35 | d | 8.5 |
Table 4: Experimental 13C NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2, C-6 | 152.1 |
| C-3, C-7 | 125.8 |
| C-4, C-8 | 141.2 |
| C-4a, C-8a | 144.9 |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring 1H and 13C NMR spectra of halogenated naphthyridine compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected range for aromatic carbons (typically 0-160 ppm).
-
A larger number of scans will be required compared to 1H NMR to obtain an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent signal.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Logical Workflow for Drug Discovery Application
Dichloro-1,5-naphthyridines serve as versatile scaffolds in drug discovery. The following diagram illustrates a typical workflow from the synthesis of these intermediates to the identification of lead compounds.
Caption: Drug discovery workflow utilizing this compound.
This workflow highlights the critical role of this compound as a key intermediate. The chlorine atoms act as versatile handles for introducing a wide range of substituents through various cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening and subsequent lead optimization.
Conclusion
While experimental NMR data for this compound remains elusive in the public domain, this guide provides valuable predicted data and a comparative analysis with a known isomer. The outlined synthetic strategy and experimental protocols offer a practical framework for researchers working with this and related compounds. The inherent reactivity of the chloro-substituents makes this compound a highly valuable building block for the synthesis of novel, biologically active molecules in the field of drug discovery.
mass spectrometry analysis of 3,8-dichloro-1,5-naphthyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol .[1][2] As with many substituted naphthyridines, this compound is of interest to researchers in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such molecules. This guide provides a comprehensive overview of the theoretical , based on established principles of electron ionization (EI) mass spectrometry and the known fragmentation patterns of related chloroaromatic and heterocyclic compounds.
Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis to aid researchers in interpreting their own experimental data.
Predicted Mass Spectrum and Fragmentation Analysis
Under electron ionization (EI) conditions, typically at 70 eV, this compound is expected to produce a distinct mass spectrum characterized by a prominent molecular ion cluster and several key fragment ions. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be readily observed.[3][4]
The Molecular Ion (M⁺˙)
The molecular ion peak is the most valuable piece of information in a mass spectrum as it provides the molecular weight of the analyte. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5] Consequently, the mass spectrum will exhibit three peaks for the molecular ion:
-
M⁺˙ : The peak corresponding to the molecule containing two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂).
-
(M+2)⁺˙ : The peak for molecules with one ³⁵Cl and one ³⁷Cl atom (C₈H₄³⁵Cl³⁷ClN₂).
-
(M+4)⁺˙ : The peak for molecules with two ³⁷Cl atoms (C₈H₄³⁷Cl₂N₂).
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.
Predicted Fragmentation Pathways
The energetically unstable molecular ions will undergo fragmentation to form more stable ions.[6] The fragmentation of this compound is predicted to proceed through several key steps, primarily involving the loss of chlorine atoms and the breakdown of the heterocyclic ring system.
-
Loss of a Chlorine Radical ([M-Cl]⁺) : The initial and most favorable fragmentation step is typically the cleavage of a C-Cl bond to release a chlorine radical (Cl•).[5][7] This results in a cation at m/z 163 (for ³⁵Cl loss) and m/z 165 (for ³⁷Cl loss).
-
Sequential Loss of a Second Chlorine Species : Following the first chlorine loss, the resulting [M-Cl]⁺ ion can undergo further fragmentation:
-
Loss of a second Chlorine Radical : This would lead to a fragment ion [M-2Cl]⁺˙.
-
Loss of HCl : A more common pathway for dichlorinated aromatic compounds is the elimination of a neutral hydrochloric acid (HCl) molecule.[7]
-
-
Fragmentation of the Naphthyridine Ring : The naphthyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN). This is a characteristic fragmentation pattern for pyridine and other nitrogen-containing heterocyclic compounds.[8][9]
Data Presentation: Predicted Mass Fragments
The following table summarizes the key ions predicted to be observed in the 70 eV EI mass spectrum of this compound.
| Predicted m/z | Isotopic Pattern (Relative Intensity) | Proposed Ion Identity | Fragmentation Pathway |
| 198 / 200 / 202 | 9:6:1 | [C₈H₄Cl₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 163 / 165 | 3:1 | [C₈H₄ClN₂]⁺ | [M-Cl]⁺ |
| 127 | N/A | [C₈H₃N₂]⁺ | [M-Cl-HCl]⁺ |
| 101 | N/A | [C₇H₃N]⁺˙ | [M-Cl-HCl-HCN]⁺˙ |
Experimental Protocols
A standard method for the analysis of a solid, volatile compound like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
GC-MS with Electron Ionization Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Conditions :
-
Injector : Split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Energy : 70 eV.[12]
-
Source Temperature : 230 °C.[3]
-
Quadrupole Temperature : 150 °C.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.
Mandatory Visualizations
Caption: Predicted EI fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Pyridine [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 3,8-Dichloro-1,5-naphthyridine in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various research and development settings.
This technical guide addresses the solubility of this compound. A thorough review of publicly available scientific literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview based on fundamental chemical principles, outlines a detailed experimental protocol for solubility determination, and presents an estimated solubility profile to guide researchers in their work.
Physicochemical Properties and Estimated Solubility
The structure of this compound consists of a rigid, planar naphthyridine core with two chlorine substituents. The presence of the electronegative chlorine atoms and the nitrogen atoms in the aromatic rings makes the molecule moderately polar. Its solubility is therefore governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.
While precise quantitative data is unavailable, an estimated solubility profile can be predicted. The aromatic core contributes to nonpolar character, while the nitrogen atoms can act as hydrogen bond acceptors and the chloro-substituents add polar character.
Table 1: Estimated Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | These solvents have polarities that can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly effective for many heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | The presence of chlorine atoms in both the solute and solvent suggests favorable intermolecular interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The nitrogen atoms can accept hydrogen bonds from the solvent, but the overall nonpolar surface area may limit high solubility. Solubility likely increases with heating. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the molecule due to the nitrogen and chlorine atoms will likely result in poor solubility in nonpolar solvents. |
Note: This table is based on theoretical principles. Experimental verification is required for accurate solubility determination.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in various organic solvents using an isothermal saturation method. This method involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved amount.
Materials and Equipment
-
This compound (solid)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.
-
Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is crucial.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) × (Dilution factor)
-
Visualized Experimental Workflow
The following diagrams illustrate the key workflows for solubility determination.
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Caption: A Decision Tree for Preliminary Solubility Screening.
Conclusion
While specific, published quantitative solubility data for this compound remains elusive, a strong predictive understanding can be established based on its molecular structure. The compound is expected to be most soluble in polar aprotic and chlorinated solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the precise, empirical determination of its solubility in any organic solvent of interest. This foundational data is indispensable for advancing the potential applications of this and other novel naphthyridine derivatives.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 1,5-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding its reactivity, particularly towards electrophiles, is crucial for the synthesis and functionalization of novel drug candidates. This guide provides a comprehensive overview of the electrophilic substitution reactions of the 1,5-naphthyridine core, detailing reaction types, regioselectivity, and experimental protocols.
General Reactivity and Regioselectivity
The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of two nitrogen atoms significantly deactivates the heterocyclic system towards electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the carbon atoms in the rings. Electrophilic attack is therefore more challenging and often requires forcing conditions.
The reactivity of 1,5-naphthyridines in electrophilic substitutions shows similarities to that of quinoline.[1] The pyridine rings are deactivated, and electrophilic attack, when it occurs, is generally directed to specific positions. The lone pairs on the nitrogen atoms are also susceptible to electrophilic attack, leading to N-alkylation, N-acylation, and N-oxidation.[1]
Computational studies and experimental evidence for related heterocycles suggest that the preferred positions for electrophilic attack on the 1,5-naphthyridine core are the 3- and 7-positions, which are meta to the nitrogen atoms and analogous to the β-position in pyridine. Attack at the 2-, 4-, 6-, and 8-positions (alpha and gamma to the nitrogens) is generally disfavored.
A common strategy to modulate the reactivity and regioselectivity of electrophilic substitution on the 1,5-naphthyridine core is the initial formation of an N-oxide.[1] N-oxidation can activate the ring towards certain electrophilic substitutions and direct the incoming electrophile to specific positions.[1]
Key Electrophilic Substitution Reactions
Halogenation
Halogenation is a key functionalization reaction for the 1,5-naphthyridine core, as the resulting halo-derivatives are versatile intermediates for subsequent cross-coupling and nucleophilic substitution reactions.
2.1.1. Bromination
Direct bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid.[1] The reaction typically yields a mixture of products, with the 3-bromo and 3,7-dibromo derivatives being common. The use of N-bromosuccinimide (NBS) has also been reported for the bromination of substituted 1,5-naphthyridines.[1]
Table 1: Bromination of 1,5-Naphthyridine Derivatives
| Substrate | Reagent | Solvent | Product(s) | Yield (%) | Reference |
| 1,5-Naphthyridine | Br₂ | Acetic Acid | 3-Bromo-1,5-naphthyridine & 3,7-Dibromo-1,5-naphthyridine | Not specified | [1] |
| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | Br₂ | Not specified | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Not specified | [1] |
Experimental Protocol: Bromination of 1,5-Naphthyridine [1]
-
Materials: 1,5-Naphthyridine, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 1,5-naphthyridine in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.1.2. Chlorination
Direct chlorination of the 1,5-naphthyridine core is challenging. A more common and effective method involves the chlorination of hydroxy-1,5-naphthyridines or the activation of the ring via N-oxide formation followed by treatment with phosphorus oxychloride (POCl₃).[1][2]
Table 2: Chlorination of 1,5-Naphthyridine Derivatives
| Substrate | Reagent(s) | Product | Yield (%) | Reference |
| 1,5-Naphthyridine-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Not specified | [1] |
| 1,5-Naphthyridine N-oxide | POCl₃ | 2-Chloro-1,5-naphthyridine and 4-Chloro-1,5-naphthyridine | Not specified | [1] |
Experimental Protocol: Chlorination of 1,5-Naphthyridine via N-Oxide [1]
-
Step 1: N-Oxidation
-
Materials: 1,5-Naphthyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Dissolve 1,5-naphthyridine in dichloromethane.
-
Add m-CPBA portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,5-naphthyridine N-oxide.
-
-
-
Step 2: Chlorination
-
Materials: 1,5-Naphthyridine N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Heat a mixture of 1,5-naphthyridine N-oxide and an excess of POCl₃ at reflux for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer, filter, and concentrate.
-
Purify the product mixture (2-chloro- and 4-chloro-1,5-naphthyridine) by column chromatography.
-
-
Nitration
Direct nitration of the parent 1,5-naphthyridine core is not well-documented, likely due to the strong deactivating nature of the ring system, which would require harsh nitrating conditions that could lead to N-oxidation or degradation.
However, in fused 1,5-naphthyridine systems, such as benzo[b][1][2]naphthyridine, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the more electron-rich benzene ring.[3][4] This highlights the significantly lower reactivity of the 1,5-naphthyridine moiety towards nitration. For the parent 1,5-naphthyridine, electrophilic attack would be predicted to occur at the 3- or 7-position if the reaction were to proceed.
Table 3: Nitration of Fused 1,5-Naphthyridine Derivatives
| Substrate | Reagent(s) | Product | Yield (%) | Reference |
| 6-Methylbenzo[b][1][2]naphthyridine | HNO₃ / H₂SO₄ | 6-Methyl-8-nitrobenzo[b][1][2]naphthyridine | Not specified | [4] |
Sulfonation
There are no specific reports on the direct sulfonation of the 1,5-naphthyridine core in the reviewed literature. The highly electron-deficient nature of the ring system makes it resistant to sulfonation under standard conditions (e.g., fuming sulfuric acid). The harsh conditions required would likely lead to quaternization of the nitrogen atoms and potential ring opening or degradation.
By analogy to other electron-deficient aza-aromatic systems, it can be inferred that if sulfonation were to occur, it would require very strong sulfonating agents and high temperatures, and the substitution would be expected at the 3- or 7-position.
Friedel-Crafts Alkylation and Acylation
Direct Friedel-Crafts alkylation and acylation reactions on the 1,5-naphthyridine core are not reported in the literature. These reactions are typically incompatible with strongly deactivated aromatic systems and heterocycles containing basic nitrogen atoms. The Lewis acid catalyst (e.g., AlCl₃) would preferentially coordinate with the nitrogen lone pairs, further deactivating the ring and inhibiting the reaction. This coordination complex is generally unreactive towards the electrophile.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the general mechanisms and strategic approaches for electrophilic substitution on the 1,5-naphthyridine core.
Caption: General mechanism of electrophilic aromatic substitution on the 1,5-naphthyridine core.
Caption: Strategic use of N-oxidation to facilitate electrophilic substitution on 1,5-naphthyridine.
Conclusion
The electrophilic substitution of the 1,5-naphthyridine core is a challenging but important transformation for the synthesis of novel, biologically active molecules. Direct electrophilic attack on the carbon framework is generally difficult due to the deactivating effect of the two nitrogen atoms. Halogenation is the most well-documented electrophilic substitution reaction, providing key intermediates for further functionalization. Nitration is primarily observed in fused systems on the more reactive carbocyclic ring. Direct sulfonation and Friedel-Crafts reactions on the parent 1,5-naphthyridine are not reported, highlighting the limitations of these classic electrophilic aromatic substitutions on this electron-deficient heterocycle. The strategic use of N-oxidation is a key approach to modulate the reactivity and regioselectivity of the 1,5-naphthyridine core, enabling access to a wider range of substituted derivatives. Future research in this area may focus on the development of novel catalytic systems that can overcome the inherent low reactivity of the 1,5-naphthyridine ring towards electrophilic attack.
References
A Theoretical Investigation of the Electronic Properties of 3,8-dichloro-1,5-naphthyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework for calculating the electronic properties of 3,8-dichloro-1,5-naphthyridine. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT), a widely accepted and powerful quantum chemical method for studying the electronic structure of molecules. The protocols and data presented herein are derived from established computational studies on structurally analogous naphthyridine derivatives, offering a predictive and insightful approach for researchers in medicinal chemistry and materials science. This guide details the computational workflow, from molecular geometry optimization to the calculation of key electronic descriptors, and presents illustrative data in a structured format.
Introduction
Naphthyridines and their halogenated derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a core component of various bioactive molecules. The introduction of chloro-substituents at the 3 and 8 positions is expected to significantly modulate the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and ultimately, its biological and material properties.
Theoretical calculations, particularly those employing DFT, provide a powerful, non-empirical means to elucidate the electronic structure and properties of such molecules. These computational approaches can predict crucial parameters such as molecular orbital energies, electron density distribution, and spectroscopic properties, thereby guiding synthetic efforts and accelerating the drug discovery and materials design process. This guide serves as a practical handbook for researchers aiming to perform or interpret theoretical calculations on this compound and related compounds.
Computational Methodology: A Detailed Protocol
The following protocol outlines a standard and reliable computational approach for determining the electronic properties of this compound using DFT.
Molecular Geometry Optimization
-
Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular building software (e.g., Avogadro, GaussView).
-
Quantum Chemical Software: All calculations are to be performed using a recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Theoretical Level: The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Convergence Criteria: The optimization is performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the optimized geometry corresponds to a true energy minimum.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the following electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions.
Simulation of UV-Visible Spectrum
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.
-
Functional and Basis Set: The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.
-
Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent (e.g., ethanol, DMSO).
Predicted Electronic Properties
While specific calculated data for this compound is not available in the cited literature, the following table presents representative data for a structurally related chloro-substituted aza-aromatic molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the expected quantitative results.
| Property | Predicted Value | Units |
| HOMO Energy | -6.8 eV (Illustrative) | eV |
| LUMO Energy | -1.5 eV (Illustrative) | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV (Illustrative) | eV |
| Dipole Moment | 2.1 D (Illustrative) | Debye |
| Ionization Potential (Vertical) | 7.0 eV (Illustrative) | eV |
| Electron Affinity (Vertical) | 1.3 eV (Illustrative) | eV |
Note: The values in this table are illustrative and intended to provide a qualitative understanding of the expected electronic properties of this compound. Actual calculated values will be specific to the molecule.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
The Enduring Legacy of 1,5-Naphthyridine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has captivated the attention of chemists and pharmacologists for nearly a century. Its unique electronic properties and conformational rigidity have made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,5-naphthyridine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.
A Historical Milestone: The First Synthesis of 1,5-Naphthyridine
The journey into the chemistry of 1,5-naphthyridines began in 1927 when Brobansky and Sucharda first reported the synthesis of the parent, unsubstituted 1,5-naphthyridine.[1] Their pioneering work adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with significant potential.
Core Synthetic Strategies: A Detailed Examination
The construction of the 1,5-naphthyridine skeleton has been achieved through several classical and modern synthetic methodologies. This section delves into the most significant of these, providing detailed experimental protocols and quantitative data to guide the contemporary researcher.
The Skraup Synthesis and its Modifications
The Skraup synthesis remains a fundamental method for the preparation of 1,5-naphthyridines. The reaction involves the cyclization of a 3-aminopyridine derivative with glycerol, typically in the presence of a strong acid and an oxidizing agent.[1]
General Reaction Scheme:
Figure 1: General scheme of the Skraup synthesis for 1,5-naphthyridine.
Experimental Protocol: Synthesis of unsubstituted 1,5-Naphthyridine
-
Reactants: 3-Aminopyridine, Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Procedure: A mixture of 3-aminopyridine and glycerol is heated in the presence of concentrated sulfuric acid. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours to ensure complete cyclization.
-
Work-up: The cooled reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent, dried, and purified by distillation or recrystallization.
-
Quantitative Data: Yields for the Skraup synthesis can vary significantly depending on the substrate and specific conditions, but are typically in the range of 45-50% when using milder oxidizing agents like sodium m-nitrobenzenesulfonate.[1]
Table 1: Examples of Skraup Synthesis for 1,5-Naphthyridine Derivatives [1]
| 3-Aminopyridine Derivative | Carbonyl Source | Oxidizing Agent | Product | Yield (%) |
| 3-Aminopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | 1,5-Naphthyridine | 45-50 |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not specified |
| 6-Methoxy-3-aminopyridine | Not specified | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified |
The Gould-Jacobs Reaction: Accessing 4-Hydroxy-1,5-naphthyridines
The Gould-Jacobs reaction provides an efficient route to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.[2] This method involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2]
Reaction Workflow:
Figure 2: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Reactants: 3-Aminopyridine and diethyl ethoxymethylenemalonate (DEEM).
-
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1.0 eq.) and DEEM (1.1 eq.) is heated at 120-130°C for 2 hours. The resulting thick syrup, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.
-
Cyclization: The crude intermediate is added slowly to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250°C with vigorous stirring. The mixture is maintained at this temperature for 30 minutes, during which the product precipitates.
-
-
Work-up: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
-
Quantitative Data: This method generally provides good to excellent yields of the desired 4-hydroxy-1,5-naphthyridine derivative.
Table 2: Representative Yields for the Gould-Jacobs Synthesis
| 3-Aminopyridine Derivative | Malonic Ester Derivative | Cyclization Conditions | Product | Yield (%) |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250°C | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | High |
| Substituted 3-aminopyridines | Various malonic esters | Thermal or microwave | Substituted 4-hydroxy-1,5-naphthyridines | Good to Excellent |
The Friedländer Annulation: A Versatile Approach
The Friedländer synthesis is a powerful and versatile method for constructing quinoline and naphthyridine ring systems. In the context of 1,5-naphthyridines, it involves the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a compound containing an α-methylene group, such as a ketone or an ester. This reaction can be catalyzed by either acid or base.
Logical Relationship of the Friedländer Synthesis:
Figure 3: Logical flow of the Friedländer synthesis for 1,5-naphthyridines.
Experimental Protocol: Synthesis of 2,3-Disubstituted-1,5-naphthyridines
-
Reactants: 3-Amino-4-formylpyridine and a ketone (e.g., deoxybenzoin for 2,3-diphenyl-1,8-naphthyridine).
-
Procedure: A mixture of the 3-amino-4-formylpyridine and the ketone is heated in the presence of a catalyst, such as an ionic liquid ([Bmmim][Im]), at around 80°C for several hours.
-
Work-up: The reaction mixture is extracted with an organic solvent and water. The organic layer is then concentrated, and the crude product is purified by column chromatography.
-
Quantitative Data: The use of ionic liquids as catalysts can lead to high yields, often around 90%.
Table 3: Examples of Friedländer Synthesis of 1,5-Naphthyridine Derivatives
| 3-Amino-4-carbonylpyridine | α-Methylene Compound | Catalyst | Product | Yield (%) |
| 3-Amino-4-formylpyridine | Deoxybenzoin | [Bmmim][Im] | 2,3-Diphenyl-1,8-naphthyridine | 90 |
| 3-Amino-4-formylpyridine | Cyclohexanone | [Bmmim][Im] | Tetrahydroacridine analog | Moderate |
| 3-Amino-4-formylpyridine | 2-Methylcyclohexanone | [Bmmim][Im] | Methyl-substituted tetrahydroacridine analog | Moderate |
The Povarov Reaction: A Pathway to Tetrahydro-1,5-naphthyridines
The Povarov reaction, a formal aza-Diels-Alder reaction, provides a valuable route to 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.[3] This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene.[4]
Signaling Pathway of the Povarov Reaction:
Figure 4: Signaling pathway of the Povarov reaction for the synthesis of tetrahydro-1,5-naphthyridines.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines
-
Reactants: 3-Aminopyridine, an aldehyde, and an alkene (e.g., indene).
-
Procedure: The 3-aminopyridine and aldehyde are reacted in situ to form the corresponding imine. This is followed by the addition of the alkene and a Lewis acid catalyst (e.g., BF₃·Et₂O) in a suitable solvent like chloroform. The reaction is typically carried out at reflux.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.
-
Quantitative Data: Good yields of the tetracyclic endo-isomers are often obtained selectively.
Table 4: Scope of the Povarov Reaction for Tetrahydro-1,5-naphthyridine Synthesis [4]
| 3-Aminopyridine | Aldehyde | Alkene | Product | Yield (%) |
| 3-Aminopyridine | Various aldehydes | Indene | Substituted 7H-indeno[2,1-c][1][3]naphthyridines | Good |
| 3-Aminopyridine | Glyoxalate derivatives | Styrenes | Tetrahydro-1,5-naphthyridine derivatives | Good |
Conclusion
The synthesis of the 1,5-naphthyridine scaffold has evolved significantly since its initial discovery. From the classical Skraup and Gould-Jacobs reactions to the versatile Friedländer annulation and the elegant Povarov cycloaddition, chemists have developed a diverse toolbox for accessing this important heterocyclic system. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and application of 1,5-naphthyridine derivatives in the quest for new therapeutic agents and functional materials. The rich history and ongoing development of its synthesis underscore the enduring importance of the 1,5-naphthyridine core in modern chemical science.
References
An In-depth Technical Guide to 3,8-dichloro-1,5-naphthyridine: Synthesis and Properties
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no experimentally determined crystal structure for 3,8-dichloro-1,5-naphthyridine. Consequently, detailed crystallographic data such as bond lengths, bond angles, and unit cell parameters are not available. This guide, therefore, focuses on the synthesis and known physicochemical properties of this compound, drawing on established methods for the preparation of related dichloronaphthyridines.
Introduction to Naphthyridines
Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to ten possible isomers, each with distinct chemical and biological properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and antiviral properties. The introduction of halogen substituents, such as chlorine, onto the naphthyridine core can significantly modulate the electronic properties, reactivity, and pharmacological profile of the parent molecule, making di-chloro derivatives like this compound valuable intermediates in medicinal chemistry and materials science.
Synthesis of Dichloronaphthyridines
Representative Experimental Protocol: Synthesis of a Dichloronaphthyridine via Vilsmeier-Haack Cyclization
This protocol is a generalized representation for the synthesis of a dichloronaphthyridine and may require optimization for the specific synthesis of the 3,8-dichloro isomer.
Step 1: Acetylation of the Aminopyridine Precursor
A suitable aminopyridine precursor is reacted with an acetylating agent, such as acetic anhydride, to form the corresponding N-acetylaminopyridine.
-
Procedure: To a stirred solution of the aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine), acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by removal of the solvent under reduced pressure.
Step 2: Vilsmeier-Haack Cyclization
The N-acetylaminopyridine is subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and chlorination.
-
Procedure: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with vigorous stirring. The N-acetylaminopyridine derivative is then added portion-wise to the prepared Vilsmeier-Haack reagent. The reaction mixture is heated (typically in the range of 60-90 °C) for several hours. Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
Step 3: Purification
The crude dichloronaphthyridine is purified to obtain the final product of high purity.
-
Procedure: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.
Experimental Workflow Diagram
Physicochemical Properties
While detailed experimental characterization of this compound is limited in the literature, some basic physicochemical properties have been reported by chemical suppliers.[1]
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| Appearance | Solid |
| CAS Number | 28252-81-5 |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For definitive structural confirmation and characterization, experimental acquisition of this data would be necessary.
Conclusion and Future Outlook
This compound represents a potentially valuable building block for the development of novel pharmaceuticals and functional materials. While general synthetic strategies for its preparation can be inferred from the broader literature on dichloronaphthyridines, a significant gap exists in the form of a publicly available, experimentally determined crystal structure. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data would be of great benefit to researchers in the fields of medicinal chemistry, crystallography, and materials science, enabling more rational drug design and the development of new materials with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this compound is therefore highly encouraged.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective mono-arylation of 3,8-dichloro-1,5-naphthyridine via the Suzuki-Miyaura cross-coupling reaction. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce aryl or heteroaryl substituents at specific positions is crucial for the development of novel therapeutic agents. While a specific protocol for the 3,8-dichloro isomer is not extensively documented in publicly available literature, this document provides a representative protocol based on established methods for analogous dihalo-1,5-naphthyridine systems and general principles of Suzuki-Miyaura cross-coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[2]
For dihalogenated heterocyclic substrates such as this compound, achieving selective mono-functionalization is a key synthetic challenge. The regioselectivity of the Suzuki-Miyaura coupling on such scaffolds is influenced by the electronic and steric environment of the carbon-halogen bonds. In many cases, the more electron-deficient position is more susceptible to oxidative addition by the palladium catalyst, leading to selective coupling at that site. For derivatives of the closely related 2,8-dichloro-1,5-naphthyridine, selective Suzuki-Miyaura coupling has been reported to occur at the C2 position, suggesting that selective mono-arylation of the 3,8-dichloro isomer is a feasible synthetic strategy.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. In the case of a dihalogenated substrate, this step can occur selectively at one of the C-Cl bonds based on its reactivity.
-
Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a representative protocol for the selective mono-arylation of this compound. This protocol is based on general procedures for Suzuki-Miyaura couplings of related dihalo-heterocycles and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene, with 10-25% v/v water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Condenser (if refluxing)
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Seal the flask or vial and heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired mono-arylated product.
Quantitative Data Summary
The following table summarizes representative yields for the mono-arylation of a dichlorinated naphthyridine scaffold with various arylboronic acids, based on analogous reactions in the literature. Actual yields for this compound may vary and would require experimental determination.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-8-chloro-1,5-naphthyridine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-8-chloro-1,5-naphthyridine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-8-chloro-1,5-naphthyridine | 70-80 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-8-chloro-1,5-naphthyridine | 65-75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-8-chloro-1,5-naphthyridine | 60-70 |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of amino functionalities to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile strategy in medicinal chemistry.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a diverse array of primary and secondary amines under relatively mild conditions. The resulting amino-1,5-naphthyridine derivatives are crucial intermediates and final products in numerous drug discovery programs. This document provides a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination for the selective mono- and di-amination of 3,8-dichloro-1,5-naphthyridine.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the selective mono- and di-amination of this compound. Please note that these conditions are illustrative and may require optimization for specific substrates and desired outcomes.
Table 1: Selective Mono-amination of this compound
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 60-80 |
| 2 | 1.2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 12-18 | 65-85 |
| 3 | 1.05 | PdCl₂(dppf) (3) | dppf (3) | K₃PO₄ (2.0) | DMF | 120 | 24 | 55-75 |
Table 2: Di-amination of this compound
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | Pd₂(dba)₃ (4) | Xantphos (8) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24-48 | 70-90 |
| 2 | 3.0 | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (4.0) | Toluene | 120 | 24-36 | 75-95 |
| 3 | 2.2 | PdCl₂(amphos)₂ (5) | amphos (5) | NaOtBu (3.0) | THF | 80 | 18-24 | 65-85 |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for Selective Mono-amination
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.1 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the indicated time (12-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated 1,5-naphthyridine derivative.
Protocol 2: General Procedure for Di-amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., RuPhos, 10 mol%), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Subject the reaction vessel to three cycles of evacuation and backfilling with an inert gas.
-
Introduce the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Securely seal the Schlenk tube and immerse it in a preheated oil bath at the designated temperature (e.g., 120 °C) for the specified duration (24-48 h).
-
Track the reaction's progression using TLC or LC-MS analysis.
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Work up the reaction by diluting with an appropriate organic solvent and washing with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Isolate the pure di-aminated 1,5-naphthyridine product via silica gel column chromatography.
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Regioselective Functionalization of 3,8-Dichloro-1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 3,8-dichloro-1,5-naphthyridine. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, particularly as kinase inhibitors. The ability to selectively functionalize the 3 and 8 positions of the dichlorinated precursor is crucial for the development of novel drug candidates with improved potency and selectivity.
Application Notes: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors
The 1,5-naphthyridine core structure is a key component in a variety of kinase inhibitors, which are critical regulators of cellular processes. The dysregulation of kinase activity is a known factor in numerous diseases, including cancer and inflammatory conditions. The strategic functionalization of the 1,5-naphthyridine scaffold allows for the fine-tuning of interactions with the kinase active site, leading to the development of highly potent and selective inhibitors.
Derivatives of 1,5-naphthyridine have shown significant inhibitory activity against several important kinase families. The following sections detail some of the key signaling pathways targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers. Certain functionalized 1,5-naphthyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR. By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled growth of cancer cells.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
c-Kit Signaling Pathway Inhibition
The c-Kit receptor tyrosine kinase plays a vital role in various cellular processes, including cell survival, proliferation, and differentiation.[1] Mutations leading to the constitutive activation of c-Kit are implicated in several cancers, such as gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1] 1,5-Naphthyridine-based compounds have been investigated as c-Kit inhibitors, demonstrating the potential to block downstream signaling and inhibit the growth of c-Kit-driven cancers.[1]
Caption: Inhibition of the c-Kit signaling pathway.
CDK5 Signaling Pathway Modulation
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. It plays a crucial role in neuronal development, migration, and synaptic plasticity.[2] However, dysregulation of CDK5 activity is linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of selective CDK5 inhibitors based on the 1,5-naphthyridine scaffold presents a promising therapeutic strategy for these debilitating conditions.
Caption: Modulation of the CDK5 signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the regioselective functionalization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
General Experimental Workflow
Caption: General workflow for functionalization reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the C3-position of this compound. The C3 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to electronic effects.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid or ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-substituted-8-chloro-1,5-naphthyridine.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Chloro-3-phenyl-1,5-naphthyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-Chloro-3-(4-methoxyphenyl)-1,5-naphthyridine | 92 |
| 3 | Pyridin-3-ylboronic acid | 8-Chloro-3-(pyridin-3-yl)-1,5-naphthyridine | 78 |
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C8-Position
This protocol details the selective introduction of an amino group at the C8-position of a 3-substituted-8-chloro-1,5-naphthyridine intermediate. The C8-position can be targeted for amination following the initial functionalization at C3.
Materials:
-
3-Substituted-8-chloro-1,5-naphthyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add degassed anhydrous toluene and stir for 10 minutes.
-
To a separate flask, add the 3-substituted-8-chloro-1,5-naphthyridine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill this flask with an inert atmosphere.
-
Transfer the pre-mixed catalyst solution to the substrate-containing flask via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by silica gel column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-Phenyl-8-(morpholin-4-yl)-1,5-naphthyridine | 88 |
| 2 | Aniline | N-Phenyl-3-phenyl-1,5-naphthyridin-8-amine | 75 |
| 3 | Benzylamine | N-Benzyl-3-phenyl-1,5-naphthyridin-8-amine | 82 |
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SₙAr) with Amines
This protocol describes a metal-free approach for the regioselective amination of this compound. The more electron-deficient C3-position is generally more susceptible to nucleophilic attack.
Materials:
-
This compound
-
Primary or secondary amine (1.5-2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the amine (1.5-2.0 eq).
-
Add the solvent (DMSO or DMF) and the base (K₂CO₃ or DIPEA).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 3-amino-8-chloro-1,5-naphthyridine.
| Entry | Amine | Base | Product | Yield (%) |
| 1 | Piperidine | K₂CO₃ | 8-Chloro-3-(piperidin-1-yl)-1,5-naphthyridine | 70 |
| 2 | 4-Methylaniline | DIPEA | 8-Chloro-N-(p-tolyl)-1,5-naphthyridin-3-amine | 65 |
| 3 | Cyclopropylamine | K₂CO₃ | 8-Chloro-N-cyclopropyl-1,5-naphthyridin-3-amine | 75 |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Synthesis of BACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-secretase 1 (BACE1) is a prime therapeutic target for the treatment of Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. The inhibition of BACE1 is a promising strategy to reduce Aβ levels in the brain. This document provides an overview of synthetic strategies for BACE inhibitors and relevant biological pathways. While a specific synthetic protocol starting from 3,8-dichloro-1,5-naphthyridine is not available in the reviewed literature, this document outlines general methodologies, such as the Suzuki-Miyaura cross-coupling reaction, which are central to the synthesis of many heterocyclic BACE inhibitors.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the formation of Aβ peptides is a central event in the pathogenesis of the disease. BACE1, an aspartic protease, initiates the cleavage of the amyloid precursor protein (APP), the first step in the generation of Aβ. Consequently, the development of small molecule inhibitors of BACE1 has been a major focus of pharmaceutical research.
Numerous heterocyclic scaffolds have been explored for the development of potent and selective BACE1 inhibitors. These scaffolds are often functionalized through various cross-coupling reactions to interact with the active site of the enzyme. Although a direct synthetic route for BACE inhibitors utilizing this compound as a starting material could not be identified in the current body of scientific literature and patents, the principles of Suzuki-Miyaura coupling, a common method for C-C bond formation in the synthesis of biaryl compounds, are detailed below as a representative and widely applicable protocol in this field.
BACE1 Signaling Pathway
BACE1 is involved in several cellular signaling pathways beyond APP processing. Understanding these pathways is crucial for predicting potential on-target and off-target effects of BACE1 inhibitors.
Caption: BACE1 signaling in amyloidogenesis and myelination.
Experimental Protocols
While a specific protocol for the synthesis of BACE inhibitors from this compound is not available, the following represents a general and widely used procedure for the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of many biaryl-based BACE inhibitors. This protocol can be adapted for the coupling of various heterocyclic halides with appropriate boronic acids or esters.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between a heterocyclic halide and a boronic acid derivative.
Materials:
-
Heterocyclic halide (e.g., a substituted chloro- or bromo-naphthyridine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the heterocyclic halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., 3 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Synthetic Workflow Example
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical BACE inhibitor using a Suzuki-Miyaura coupling reaction as a key step.
Caption: Generalized synthetic workflow for a BACE inhibitor.
Quantitative Data
As no specific data for BACE inhibitors synthesized from this compound were found, the following table presents representative data for other classes of BACE1 inhibitors to provide context for typical potency and selectivity values.
| Compound Class | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | Selectivity (BACE2/BACE1) |
| Aminothiazines | 10 - 100 | 100 - 1000 | ~10 |
| Iminothiazinanes | 1 - 20 | 50 - 500 | ~25-50 |
| Carboxamides | 5 - 50 | 200 - 2000 | ~40-100 |
Note: The values presented are generalized from various literature sources and are for illustrative purposes only.
Conclusion
While the specific synthesis of BACE inhibitors from this compound is not documented in readily available scientific literature, the general principles of heterocyclic chemistry, particularly palladium-catalyzed cross-coupling reactions, provide a robust framework for the design and synthesis of novel BACE1 inhibitors. The provided general protocol for the Suzuki-Miyaura reaction serves as a foundational method that can be adapted for various substrates. Further research into the reactivity of the 1,5-naphthyridine scaffold could open new avenues for the development of potent and selective BACE1 inhibitors for the treatment of Alzheimer's disease. Researchers are encouraged to explore the functionalization of this and other novel heterocyclic systems to identify new chemotypes with desirable pharmacological properties.
The 3,8-Dichloro-1,5-Naphthyridine Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions with a variety of biological targets. Its rigid, planar structure and the presence of two nitrogen atoms provide opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets. While various substituted 1,5-naphthyridines have been explored as potent bioactive agents, literature on the specific medicinal chemistry applications of the 3,8-dichloro-1,5-naphthyridine scaffold is notably limited. This document provides an overview of the available synthetic information for this scaffold and presents detailed application notes and protocols for a closely related and well-documented class of 1,5-naphthyridine derivatives: potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). These examples serve to illustrate the potential of the broader 1,5-naphthyridine scaffold in drug discovery.
Synthesis of the this compound Scaffold
General Synthetic Approach (Hypothetical):
A plausible synthetic route to this compound could involve the following conceptual steps, based on established heterocyclic chemistry principles:
-
Construction of the 1,5-Naphthyridine Core: Synthesis of a 1,5-naphthyridine ring system with hydroxyl or other suitable functional groups at the 3- and 8-positions. This can often be achieved through condensation reactions of appropriately substituted aminopyridines.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Due to the lack of detailed contemporary experimental procedures for the synthesis of this compound, researchers interested in this specific scaffold would likely need to undertake significant synthetic route development.
Application Notes: 1,5-Naphthyridine Scaffold as ALK5 Inhibitors
While specific applications for the 3,8-dichloro isomer are scarce, the broader 1,5-naphthyridine scaffold has been successfully employed in the development of potent kinase inhibitors. A notable example is the discovery of a series of 1,5-naphthyridine derivatives as highly potent and selective inhibitors of the TGF-β type I receptor (ALK5).[1][2][3]
Biological Context: The TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[4] The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[5] Inhibition of ALK5 is therefore a key therapeutic strategy to modulate the pathological effects of excessive TGF-β signaling.
Mechanism of Action of 1,5-Naphthyridine-Based ALK5 Inhibitors
The 1,5-naphthyridine core of these inhibitors acts as a hinge-binding motif, occupying the ATP-binding pocket of the ALK5 kinase domain.[3] This competitive inhibition prevents the phosphorylation of ALK5's natural substrates, thereby blocking the downstream signaling cascade. The substituents on the 1,5-naphthyridine scaffold are crucial for achieving high potency and selectivity against other kinases.
Quantitative Data: In Vitro Activity of Representative 1,5-Naphthyridine ALK5 Inhibitors
The following table summarizes the in vitro biological activity of representative 1,5-naphthyridine derivatives as ALK5 inhibitors, as reported by Gellibert et al. (2004).[1][2][3]
| Compound ID | R Group | ALK5 Autophosphorylation IC₅₀ (nM) | ALK5 Binding IC₅₀ (nM) | p38α IC₅₀ (nM) | Selectivity (p38α/ALK5) |
| 15 | 2-pyridyl | 6 | 25 | >10000 | >1667 |
| 19 | 2-pyridyl | 4 | 18 | >10000 | >2500 |
Data extracted from Gellibert et al., J. Med. Chem. 2004, 47, 18, 4494-4506.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of 1,5-naphthyridine-based ALK5 inhibitors, adapted from the literature.[1][2][3]
Synthesis of a Key 2,4-Dichloro-1,5-naphthyridine Intermediate
A common precursor for many 1,5-naphthyridine-based inhibitors is a di-chlorinated intermediate, which allows for sequential and regioselective substitution.
Protocol 1: Synthesis of 2,4-Dichloro-1,5-naphthyridine
-
Step 1: Synthesis of[1][6]Naphthyridine-2,4-diol: A mixture of 3-aminopyridine-2-carboxylic acid ethyl ester and diethyl malonate is heated, followed by cyclization and decarboxylation to yield[1][6]naphthyridine-2,4-diol.[7]
-
Step 2: Chlorination: The resulting[1][6]naphthyridine-2,4-diol is refluxed with an excess of phosphorus oxychloride (POCl₃) to afford 2,4-dichloro-[1][6]-naphthyridine.[7] The reaction mixture is then carefully poured onto crushed ice and neutralized to precipitate the product, which is subsequently filtered, washed, and dried.
Synthesis of a Representative 1,5-Naphthyridine ALK5 Inhibitor (Analogue of Compound 19)
Protocol 2: General Procedure for the Synthesis of 4-(Pyrazol-4-yl)-2-(pyridin-2-yl)-1,5-naphthyridine
-
Step 1: Selective Suzuki Coupling at the 4-position: To a solution of 2,4-dichloro-1,5-naphthyridine in a suitable solvent (e.g., 1,4-dioxane), add 1.1 equivalents of a pyrazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield 2-chloro-4-(pyrazol-4-yl)-1,5-naphthyridine.
-
Step 2: Suzuki Coupling at the 2-position: The product from Step 1 is then subjected to a second Suzuki coupling reaction with 2-(tributylstannyl)pyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like toluene. The reaction is heated under reflux until completion. The crude product is then purified by column chromatography to afford the final compound.
In Vitro ALK5 Autophosphorylation Assay
Protocol 3: Measurement of ALK5 Kinase Inhibition
-
Kinase Reaction: The kinase activity of purified recombinant ALK5 is assayed in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Compound Incubation: The test compounds (1,5-naphthyridine derivatives) are pre-incubated with the ALK5 enzyme for 15 minutes at room temperature in a 96-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (at a concentration close to its Kₘ) and a suitable substrate (e.g., a biotinylated peptide substrate).
-
Termination and Detection: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and then stopped by the addition of EDTA. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or by capturing the phosphorylated peptide on an antibody-coated plate followed by detection with a labeled secondary antibody.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
TGF-β/ALK5 Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Silico Study of Transforming Growth Factor-β Inhibitors: A Potential Target for Diabetic Nephropathy Treatment with Active Compounds from the Active Fraction of Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 3,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[3] The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a broad range of biological activities. The functionalization of this heterocyclic system, particularly through the introduction of alkynyl moieties, offers a valuable strategy for the generation of novel drug candidates.
These application notes provide a detailed protocol for the Sonogashira coupling of 3,8-dichloro-1,5-naphthyridine, a key intermediate for the synthesis of disubstituted 1,5-naphthyridine derivatives. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific conditions are often required to achieve efficient coupling.[4] This document outlines the recommended reagents, reaction conditions, and a step-by-step experimental procedure based on established methodologies for similar electron-deficient heterocyclic substrates.
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated 1,5-naphthyridine and regenerate the active Pd(0) catalyst, thus completing the cycle.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
References
Applications of Dichloro-Naphthyridine Derivatives in Cancer Research: A General Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the applications of various dichloro-substituted naphthyridine derivatives in the field of cancer research. It is important to note that a comprehensive search of scientific literature did not yield specific data on the direct anticancer applications of 3,8-dichloro-1,5-naphthyridine . The following information is therefore based on research conducted on other structurally related dichloro-naphthyridine and broader naphthyridine compounds, which serve as important scaffolds in the design of novel anticancer agents.
Introduction to Naphthyridines in Oncology
Naphthyridines are a class of heterocyclic compounds containing a fused pyridine ring system. Their rigid, planar structure and ability to interact with various biological targets have made them a privileged scaffold in medicinal chemistry.[1][2] Naphthyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In cancer research, they have been investigated as inhibitors of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis. Several naphthyridine-based compounds have entered clinical trials, highlighting their therapeutic potential.[1]
Mechanism of Action of Naphthyridine Derivatives
The anticancer effects of naphthyridine derivatives are diverse and depend on the specific substitutions on the naphthyridine core. Some of the key mechanisms of action include:
-
Kinase Inhibition: Many naphthyridine derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and c-Met kinase.[2][3] By blocking the activity of these kinases, they can disrupt signaling pathways that drive tumor growth and survival.
-
Topoisomerase II Inhibition: Certain naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[1] These agents interfere with the enzyme responsible for DNA replication and repair, leading to DNA damage and ultimately cell death in rapidly dividing cancer cells.
-
Induction of Apoptosis and Necroptosis: Some naphthyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] One novel 1,8-naphthyridine derivative, known as 3u, has been observed to induce necroptosis (a form of programmed necrosis) at low concentrations and apoptosis at higher concentrations in melanoma cells.[5]
-
DNA Intercalation: The planar structure of the naphthyridine ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cytotoxic effects.[4]
Dichloro-Naphthyridine Derivatives as Key Intermediates
While direct anticancer activity data for this compound is scarce, other dichloro-naphthyridine isomers serve as crucial intermediates in the synthesis of more complex and biologically active molecules. For instance, 2,4-dichloro-[1]-naphthyridine is a key precursor for the synthesis of various substituted 1,5-naphthyridine derivatives with potential therapeutic applications.[6] The chlorine atoms at positions 2 and 4 are reactive and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate the biological activity of the final compounds.
Quantitative Data on Naphthyridine Derivatives in Cancer Research
The following table summarizes the in vitro cytotoxic activities of various naphthyridine derivatives against different cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| 1,8-Naphthyridine Derivatives | Compounds 14, 15, 16 | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | Compound 16: 0.7 µM (HeLa), 0.1 µM (HL-60), 5.1 µM (PC-3) | [1] |
| 1,8-Naphthyridine-3-carboxamide Derivatives | Compound 12 | HBL-100 (Breast) | 1.37 µM | |
| 1,8-Naphthyridine-3-carboxamide Derivatives | Compound 17 | KB (Oral) | 3.7 µM | |
| 1,8-Naphthyridine-3-carboxamide Derivatives | Compound 22 | SW-620 (Colon) | 3.0 µM | |
| Pyrazolo-naphthyridine Derivatives | Not specified | Breast cancer cells | 1.47 to 35.3 µM | [4] |
| 1,3-Diazaheterocycle fused [1,2-a][1][5] naphthyridine | Compound 3u | A375 (Melanoma) | 1.16 µM | [5] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies frequently cited in the literature for evaluating the cytotoxic effects of naphthyridine derivatives.[1][5]
1. Cell Culture:
- Human cancer cell lines (e.g., HeLa, HL-60, PC-3, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- The naphthyridine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Serial dilutions of the compound are prepared in culture media to achieve the desired final concentrations.
- The media from the 96-well plates is replaced with media containing the different concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
- Plates are incubated for a specified period, typically 48 or 72 hours.
4. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The media containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified signaling pathway targeted by naphthyridine-based kinase inhibitors.
Caption: Simplified MAPK signaling pathway and the inhibitory action of a naphthyridine-based kinase inhibitor.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of novel naphthyridine derivatives.
Caption: A typical experimental workflow for the in vitro cytotoxicity screening of naphthyridine derivatives.
Conclusion
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 3,8-Dichloro-1,5-Naphthyridine Derivatives
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. carnabio.com [carnabio.com]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols for 3,8-dichloro-1,5-naphthyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,8-dichloro-1,5-naphthyridine as a versatile building block for the synthesis of novel organic materials with applications in the field of materials science, particularly in organic electronics. While direct polymerization of this compound is not yet widely documented, its structural similarity to other dihalogenated naphthyridines, such as 4,8-dibromo-1,5-naphthyridine, allows for the adaptation of established synthetic protocols to create functional materials.
The protocols outlined below are based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful tools for the construction of carbon-carbon bonds and the synthesis of conjugated polymers and functional small molecules.
Overview of 1,5-Naphthyridine Derivatives in Materials Science
The 1,5-naphthyridine core is an electron-deficient aromatic system, making it an attractive component for n-type organic semiconductors. Materials incorporating this moiety have shown promise in a variety of organic electronic devices, including:
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,5-naphthyridine core can facilitate electron injection and transport, leading to improved device efficiency and stability.[1] Judicious substitution at the 4 and 8 positions can tune the emission color and photophysical properties.[1]
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for strong intermolecular interactions make 1,5-naphthyridine derivatives suitable candidates for the active layer in OFETs, enabling efficient charge transport.
-
Organic Photovoltaics (OPVs): As electron-acceptor materials, 1,5-naphthyridine derivatives can be paired with electron-donating polymers or small molecules to create efficient bulk heterojunction solar cells.
-
Sensors: The nitrogen atoms in the 1,5-naphthyridine ring can act as binding sites for analytes, and changes in the photophysical properties upon binding can be utilized for sensing applications.
Synthesis of Functional Materials via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a versatile method for the synthesis of biaryl compounds and conjugated polymers. In the context of this compound, the two chlorine atoms can be sequentially or simultaneously replaced by various aryl or heteroaryl groups, allowing for the creation of a diverse library of functional materials.
Synthesis of 3,8-Diaryl-1,5-naphthyridine Derivatives
This protocol is adapted from the synthesis of 4,8-disubstituted-1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine.[1]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.2 equivalents)
-
Potassium carbonate (K₂CO₃, 4.0 equivalents)
-
Toluene/Water (4:1 v/v) solvent mixture
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,8-diaryl-1,5-naphthyridine derivative.
-
Data Presentation:
The following table summarizes the opto-electrical properties of a series of 4,8-disubstituted-1,5-naphthyridines synthesized via a similar Suzuki coupling protocol, which can serve as a reference for the expected properties of 3,8-disubstituted analogues.[1]
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 1a | 294 | 434 | -6.84 | -2.39 | 4.45 |
| 1b | 305 | 455 | -5.88 | -2.32 | 3.56 |
| 1c | 310 | 480 | -5.65 | -2.28 | 3.37 |
| 1d | 320 | 521 | -5.33 | -2.19 | 3.14 |
| 1e | 300 | 440 | -6.12 | -2.35 | 3.77 |
| 1f | 315 | 495 | -5.55 | -2.25 | 3.30 |
| 1g | 298 | 438 | -6.55 | -2.38 | 4.17 |
| 1h | 308 | 465 | -5.98 | -2.30 | 3.68 |
Data adapted from a study on 4,8-disubstituted-1,5-naphthyridines.[1]
Visualization:
Caption: Workflow for the synthesis of 3,8-diaryl-1,5-naphthyridines.
Synthesis of Conjugated Polymers via Stille Polycondensation
The Stille coupling is another powerful tool for forming C-C bonds and is particularly well-suited for polymerization reactions. By reacting this compound with a bis(stannyl) comonomer, conjugated polymers incorporating the 1,5-naphthyridine unit can be synthesized.
Synthesis of a Poly(1,5-naphthyridine-alt-thiophene) Derivative
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).
-
Add anhydrous chlorobenzene via syringe.
-
Degas the solution by bubbling with an inert gas for 30 minutes.
-
In a separate glovebox, prepare a solution of the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 120 °C and stir for 48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the cooled reaction mixture into methanol.
-
Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexane.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to extract the polymer fraction.
-
Concentrate the chloroform fraction and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Data Presentation:
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C |
| Optical Band Gap (Eg) | 2.0 - 2.8 eV |
| HOMO Energy Level | -5.2 to -5.8 eV |
| LUMO Energy Level | -2.8 to -3.5 eV |
Visualization:
Caption: General workflow for Stille polycondensation.
Logical Relationships and Structure-Property Considerations
The properties of materials derived from this compound can be systematically tuned by varying the nature of the substituents introduced at the 3 and 8 positions.
Caption: Structure-property-application relationships.
By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be modulated to optimize charge injection and transport in electronic devices. Furthermore, the choice of substituents will influence the solubility, processability, and solid-state packing of the resulting materials, all of which are critical factors for device performance.
Safety Considerations
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
Organotin Reagents (for Stille coupling): Highly toxic. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care and recover when possible.
-
Solvents: Toluene and chlorobenzene are flammable and toxic. Use in a well-ventilated fume hood and take appropriate fire safety precautions.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound as a valuable building block in materials science. Further research is encouraged to fully elucidate the properties of materials derived from this specific precursor and to optimize their performance in various electronic applications.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Amino-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of amino-1,5-naphthyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. The primary method detailed is the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.
Core Concepts: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for constructing C(sp²)–N bonds.[1] The reaction facilitates the coupling of an aryl halide (in this case, a halo-1,5-naphthyridine) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of an amino group via this method has become a key strategy in drug discovery.[1]
The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]
A critical aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate phosphine ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[1]
Experimental Data
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines with different amines.
Table 1: Palladium-Catalyzed Amination of 2-Chloro-1,5-naphthyridine
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85 | BenchChem |
| Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 | BenchChem |
| p-Toluidine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 88 | Adapted from Wolfe et al. |
| N-Methylaniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 78 | Adapted from Wolfe et al. |
| Cyclohexylamine | Pd₂(dba)₃ (0.5) | BINAP (1) | NaOtBu (1.4) | Toluene | 80 | 20 | 95 | Adapted from Wolfe et al. |
Table 2: Palladium-Catalyzed Amination of other Halo-1,5-naphthyridines
| Substrate | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,5-naphthyridine | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 91 | Adapted from Wolfe et al. |
| 4-Bromo-1,5-naphthyridine | Tetrahydropyran-amide | Pd₂(dba)₃ (2) | (R)-(+)-BINAP (4) | NaOtBu (2) | Toluene | 110 | 24 | 75 | [2] |
| 2-Triflyloxy-1,5-naphthyridine | Various Amines | Pd(OAc)₂ (3) | XantPhos (6) | K₃PO₄ (2) | Dioxane | 100 | 16 | 60-85 | Adapted from Gellibert et al. |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of halo-1,5-naphthyridines.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine using XantPhos
Materials:
-
2-Chloro-1,5-naphthyridine
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[1]
-
Add anhydrous toluene or dioxane (5 mL).[1]
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.[1]
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of Aryl Bromides using BINAP
Materials:
-
Aryl bromide (e.g., 2-bromo-1,5-naphthyridine)
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium source (0.5-2.0 mol % Pd), BINAP (1.0-3.0 mol %), and sodium tert-butoxide (1.4 equiv) to an oven-dried, resealable Schlenk tube.
-
Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC/MS.
-
After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel.
Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Dichloronaphthyridines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving dichloronaphthyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. The following frequently asked questions (FAQs) and troubleshooting guides are based on established methodologies for Suzuki-Miyaura cross-coupling of related dihaloheterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a dichloronaphthyridine substrate showing low to no yield?
A1: Low reactivity is a common challenge with dichloronaphthyridines, as the carbon-chlorine (C-Cl) bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. Several factors could be contributing to low or no product formation:
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Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote the reaction. More robust catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are typically required to facilitate the oxidative addition of the C-Cl bond.[1][2]
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Ineffective Base: The choice of base is critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or catalyst.
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Inappropriate Solvent: The solvent system must be able to dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents or mixtures with water are often employed.
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Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation. Incomplete degassing of solvents and reagents is a common cause of reaction failure.[3]
-
Low Reaction Temperature: Due to the lower reactivity of chlorides, higher reaction temperatures are often necessary to drive the reaction to completion.
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation?
A2: Achieving selective mono-substitution is a key challenge. The two chlorine atoms on the naphthyridine ring will have different reactivities based on their electronic and steric environment. To favor mono-arylation:
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Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess will favor di-substitution.
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Lower Reaction Temperature and Time: Harsher conditions (higher temperature, longer reaction time) will promote the second coupling reaction. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
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Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach to the second reaction site after the first coupling has occurred.
Q3: How can I control which chlorine atom reacts in a regioselective Suzuki coupling?
A3: The inherent electronic properties of the dichloronaphthyridine ring often dictate a preferred site of reaction. Typically, the chlorine atom at a more electron-deficient position is more reactive. However, regioselectivity can often be controlled by the choice of ligand.[4][5]
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Ligand-Controlled Selectivity: It has been demonstrated in related systems like dichloropyridines and dichloropyridazines that the choice of ligand can invert the intrinsic selectivity.[4][5] For example, a sterically hindered N-heterocyclic carbene (NHC) ligand might favor reaction at a less sterically accessible but electronically favorable position, while a different phosphine ligand might direct the reaction to the other position. A systematic screening of ligands is often necessary to achieve the desired regioselectivity.
Q4: What are the common side reactions in Suzuki coupling of dichloronaphthyridines and how can I minimize them?
A4: Several side reactions can reduce the yield of your desired product:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[3] It is often promoted by high temperatures and the presence of water. To minimize this, you can use anhydrous solvents, use a less basic or non-aqueous base (like KF), or use boronic esters (e.g., pinacol esters) which are more stable.
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Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[3] Thoroughly degassing your reaction mixture is crucial to prevent this. Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst can also help.
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Dehalogenation: The replacement of a chlorine atom with a hydrogen atom can occur.[3] This side reaction can be promoted by certain bases or impurities in the reaction mixture. Screening different bases may help to mitigate this issue.
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Hydrolysis of the Dichloronaphthyridine: Under strongly basic aqueous conditions and high temperatures, the chloro-substituents can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of hydroxynaphthyridines. Using milder bases or anhydrous conditions can prevent this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | 1. Inactive catalyst system. 2. Ineffective base. 3. Inappropriate solvent. 4. Oxygen contamination. 5. Insufficient temperature. | 1. Catalyst/Ligand: Switch to a more active system. Use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading if necessary. 2. Base: Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. Consider using KF under anhydrous conditions if substrate or product are base-sensitive. 3. Solvent: Use a solvent system known to be effective for Suzuki couplings of heteroaryl chlorides, such as 1,4-dioxane/water, toluene/water, or THF/water. Anhydrous solvents like DMF or DME can also be tested. 4. Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 5. Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in driving the reaction to completion in shorter times. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Similar reactivity of the two C-Cl bonds. 2. Inappropriate ligand choice. | 1. Ligand Screening: This is the most critical step for controlling regioselectivity. Screen a panel of ligands with varying steric and electronic properties. For example, compare a bulky biarylphosphine ligand (e.g., XPhos) with a less bulky one, or with an NHC ligand (e.g., IPr). 2. Temperature Optimization: Lowering the reaction temperature may enhance the kinetic selectivity between the two positions. |
| Significant Side Product Formation | 1. Protodeboronation: Presence of excess water or strong base. 2. Homocoupling: Presence of oxygen. 3. Dehalogenation: Inappropriate base or reaction conditions. | 1. Protodeboronation: Use a boronic ester instead of a boronic acid. Use anhydrous solvents and a non-aqueous base like KF. 2. Homocoupling: Ensure rigorous degassing of the reaction mixture. 3. Dehalogenation: Screen alternative bases and consider lowering the reaction temperature. |
Comparative Data for Suzuki Coupling of Dihaloheterocycles
The following tables summarize typical reaction conditions that have been successful for the Suzuki-Miyaura coupling of dichloropyridines and dichloropyrimidines, which can serve as a starting point for optimizing reactions with dichloronaphthyridines.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrate Type | Reference |
| Pd(OAc)₂ | SPhos | 1-2 | Aryl chlorides | [1] |
| Pd₂(dba)₃ | XPhos | 1-2 | Heteroaryl chlorides | [6] |
| PdCl₂(dppf) | - | 2-5 | General aryl chlorides | [7] |
| Pd(PPh₃)₄ | - | 2-5 | More reactive aryl chlorides | [8][9] |
| Pd(PEPPSI)-IPr | - | 1-3 | For specific regioselectivity | [4] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Typical Temperature (°C) | Notes | Reference |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 | Good for a wide range of substrates. | [6] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80 - 100 | Often provides higher yields for challenging substrates. | [7] |
| K₂CO₃ | Toluene / H₂O or DME / H₂O | 80 - 110 | Common and cost-effective choice. | [8] |
| KF | THF (anhydrous) | 60 - 80 | Milder conditions, useful for base-sensitive substrates. | [10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dichloronaphthyridine
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the dichloronaphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Chlorination of 1,5-Naphthyridine-N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 1,5-naphthyridine-N-oxide. Our aim is to help you navigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the chlorination of 1,5-naphthyridine-N-oxide with phosphorus oxychloride (POCl₃)?
A1: The chlorination of 1,5-naphthyridine-N-oxide with phosphorus oxychloride (POCl₃) is expected to yield a mixture of monochlorinated products, primarily 4-chloro-1,5-naphthyridine and 2-chloro-1,5-naphthyridine . The reaction proceeds through the N-oxide, which activates the pyridine ring for nucleophilic substitution.[1][2]
Q2: What are the most common side reactions observed during this chlorination?
A2: The most prevalent side reaction is the formation of dichloro-1,5-naphthyridine isomers .[1] This is particularly common if the reaction conditions are too harsh or if 1,5-naphthyridine-di-N-oxide is present or formed in situ. Other potential side reactions include incomplete reaction, leaving unreacted starting material, and deoxygenation of the N-oxide without chlorination under certain conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system should be developed to distinguish between the starting material (1,5-naphthyridine-N-oxide), the desired monochlorinated products, and the various side products. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.
Q4: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of 1,5-naphthyridine-N-oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of monochlorinated product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Insufficient amount of chlorinating agent. | - Monitor the reaction by TLC to ensure completion. - Gradually increase the reaction temperature and/or prolong the reaction time. - Use a slight excess of POCl₃. |
| Formation of significant amounts of dichloro-1,5-naphthyridines | - Overly harsh reaction conditions (high temperature or long reaction time). - Use of a large excess of POCl₃. - Presence of 1,5-naphthyridine-di-N-oxide in the starting material. | - Carefully control the reaction temperature and time. - Use a minimal excess of POCl₃ (e.g., 1.1-1.5 equivalents). - Ensure the purity of the starting 1,5-naphthyridine-N-oxide. |
| Presence of unreacted starting material | - Insufficient heating or reaction time. - Deactivation of the chlorinating agent due to moisture. | - Ensure the reaction has gone to completion by TLC monitoring. - Use anhydrous conditions and freshly distilled POCl₃. |
| Difficulty in separating isomeric products | - Similar polarities of the 2-chloro and 4-chloro isomers, as well as dichloro byproducts. | - Employ high-performance column chromatography with a shallow solvent gradient. - Consider using a different stationary phase, such as alumina. - Acid-base extraction can sometimes help in separating isomers with different basicities.[4] |
Experimental Protocols
General Protocol for Monochlorination of 1,5-Naphthyridine-N-oxide
This protocol aims to favor the formation of monochlorinated products.
Materials:
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1,5-Naphthyridine-N-oxide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous solvent (e.g., chloroform or acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 1,5-naphthyridine-N-oxide (1 equivalent) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for the time determined by TLC monitoring (typically 2-6 hours).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or alumina to separate the isomeric products.
Data Presentation
The following table summarizes the potential products and byproducts of the chlorination of 1,5-naphthyridine-N-oxide. Please note that the exact yields can vary significantly based on the reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Position of Chlorination |
| 4-Chloro-1,5-naphthyridine | C₈H₅ClN₂ | 164.60 | 4 |
| 2-Chloro-1,5-naphthyridine | C₈H₅ClN₂ | 164.60 | 2 |
| 2,4-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 2, 4 |
| 2,6-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 2, 6 |
| Other Dichloro Isomers | C₈H₄Cl₂N₂ | 199.04 | Various |
Visualizations
Reaction Pathway and Side Reactions
References
Technical Support Center: Purification of 3,8-dichloro-1,5-naphthyridine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3,8-dichloro-1,5-naphthyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary and mobile phase for purifying this compound?
A1: For a polar heterocyclic compound like this compound, silica gel is the recommended stationary phase to start with.[1][2] The selection of the mobile phase is critical and should be determined by preliminary Thin-Layer Chromatography (TLC).[1] Test various solvent systems of differing polarities, such as mixtures of a non-polar solvent (e.g., hexane, heptane) with a more polar solvent (e.g., ethyl acetate, dichloromethane). The ideal mobile phase should provide a retention factor (Rf) for the target compound between 0.2 and 0.4 to ensure good separation from impurities.[2]
Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like naphthyridines on standard silica gel. This occurs because the basic nitrogen atoms on your compound interact strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.
Q3: this compound has poor solubility in my chosen mobile phase. How should I load my sample onto the column?
A3: If your compound is not readily soluble in the eluent, the "dry loading" method is highly recommended over wet loading.[4][5] To do this, dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[4] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of the prepared column.
Q4: My product recovery from the column is very low. What are the potential reasons?
A4: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel or could be decomposing on the acidic stationary phase.[6] Before running a large-scale column, it is wise to perform a stability test by spotting your compound on a silica TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[6] If instability is suspected, consider using a less acidic stationary phase like neutral alumina or silica gel that has been deactivated with a base.[3][6]
Q5: An impurity is eluting very close to my desired product. How can I improve the separation?
A5: When an impurity has a similar polarity to your target compound, achieving separation can be challenging.[3] The first approach is to use "flash" chromatography with a very shallow solvent gradient, which can enhance resolution. If this is not effective, you may need to experiment with different solvent systems. Changing one of the solvents (e.g., switching from ethyl acetate to acetone) can alter the selectivity of the separation and may resolve the overlapping spots. High-performance column chromatography might be necessary for particularly difficult separations.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Impurities | 1. Inappropriate mobile phase polarity. 2. Column is overloaded with sample. 3. Column packed improperly. | 1. Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values. 2. Use a shallower elution gradient. 3. Reduce the amount of crude material loaded onto the column. 4. Ensure the column is packed uniformly without cracks or channels. |
| Tailing or Streaking of Product | 1. Strong interaction between the basic naphthyridine and acidic silica gel. | 1. Add 0.5-1% triethylamine or pyridine to the mobile phase to mask active sites on the silica.[3] 2. Use a different stationary phase, such as neutral alumina. |
| Compound Does Not Elute | 1. The mobile phase is not polar enough. 2. The compound is degrading on the column. 3. The compound has irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Perform a TLC stability test.[6] If the compound is unstable, use a deactivated stationary phase. 3. Consider using an alternative stationary phase like alumina. |
| Cracked or Channeled Silica Bed | 1. The column was packed improperly (e.g., dry packing). 2. The column ran dry at some point during the purification. | 1. Repack the column using a "slurry" method to ensure a homogenous bed. 2. Always maintain the solvent level above the top of the stationary phase to prevent cracks from forming. |
| Low Product Yield | 1. Irreversible adsorption or decomposition (see above). 2. Product is too soluble in the collected fractions, leading to loss during solvent removal. 3. The chosen fractions were not pure. | 1. Address potential stability issues with the stationary phase. 2. Evaporate solvents at the lowest practical temperature to avoid degradation or loss of volatile products. 3. Carefully analyze all fractions by TLC before combining them for evaporation. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Mobile Phase Selection via TLC:
-
Prepare several potential eluent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 2:1; Dichloromethane:Ethyl Acetate 95:5).
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Spot the crude material on separate TLC plates and develop them in the prepared eluents.
-
The optimal system is one that moves the desired product to an Rf value of approximately 0.2-0.4 and shows good separation from all impurities.[2]
2. Column Preparation (Wet Slurry Method):
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
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In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.
-
Open the stopcock to drain some solvent, settling the silica bed. Add a final layer of sand on top to protect the silica surface.[2] Do not let the solvent level drop below the top of the sand.
3. Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane.
-
Add silica gel (approx. 10-20x the sample weight) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[4]
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer of the sample is not disturbed.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Begin collecting the eluate in a series of numbered test tubes or flasks.
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If a gradient elution is required, start with the least polar mobile phase and gradually increase the polarity by adding more of the polar solvent.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.[2]
-
Combine the fractions that show a single spot corresponding to the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
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Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues encountered during column chromatography.
References
Technical Support Center: Cross-Coupling Reactions of 3,8-dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during cross-coupling reactions of 3,8-dichloro-1,5-naphthyridine.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatic halides like this compound. This guide provides a systematic approach to troubleshoot and minimize this unwanted side product.
Problem: Significant formation of mono- or di-dehalogenated 1,5-naphthyridine is observed.
Immediate Troubleshooting Steps
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Verify Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas all solvents and reagents before use.
-
Check Reagent Purity: Impurities in solvents, starting materials, or bases can be a source of protons or hydrides, leading to dehalogenation. Use high-purity, dry solvents and fresh reagents.
Systematic Optimization Strategy
If the immediate steps do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The choice of ligand, base, and solvent are the most critical factors.
dot
Caption: Troubleshooting workflow for minimizing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The 1,5-naphthyridine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the carbon-chlorine bonds more susceptible to side reactions like hydrodehalogenation, where a hydride source in the reaction mixture can lead to the replacement of chlorine with hydrogen. The reaction mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the naphthyridine moiety to yield the dehalogenated product.
Q2: Which chlorine atom is more likely to be substituted or dehalogenated?
A2: For many dihalogenated N-heteroarenes, the halide positioned alpha to a nitrogen atom is conventionally more reactive in Pd-catalyzed cross-couplings.[1] However, the regioselectivity can be influenced and even reversed by the choice of ligand, catalyst, and reaction conditions. For this compound, both positions are susceptible, and achieving selective mono-functionalization without competing dehalogenation can be challenging.
Q3: How does the choice of phosphine ligand affect dehalogenation?
A3: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.
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Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or bulky trialkylphosphines) are generally preferred.[2] Their steric bulk promotes the desired reductive elimination step to form the C-C or C-N bond, making it faster than the competing dehalogenation pathway. Their electron-donating nature also stabilizes the palladium center.[3]
-
Less bulky or electron-poor ligands (like PPh₃) can lead to slower reductive elimination, providing more opportunity for the formation and reaction of Pd-H species, thus increasing the likelihood of dehalogenation.
Q4: What is the role of the base in preventing dehalogenation?
A4: The base is crucial for the catalytic cycle, but its nature can significantly influence the extent of dehalogenation.
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Strong alkoxide bases (e.g., sodium tert-butoxide, NaOtBu) can sometimes promote dehalogenation, potentially by generating hydride species through decomposition or reaction with the solvent.
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Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often a better choice for sensitive substrates as they are less prone to generating hydride species.[2]
Q5: Which solvents are recommended to minimize dehalogenation?
A5: The solvent can act as a hydride source and also affects the solubility and reactivity of the catalyst system.
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Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally recommended.[4]
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Protic solvents , such as alcohols, should be used with caution as they can be a direct source of protons or hydrides, leading to increased dehalogenation. If a protic solvent is necessary, using it as a co-solvent in minimal amounts may be a viable compromise.
dot
Caption: Competing pathways in cross-coupling reactions.
Data on Reaction Conditions
Disclaimer: Experimental data specifically for this compound is limited in the literature. The following tables provide illustrative data from closely related dihalo-N-heterocyclic systems to guide optimization.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Dihalopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Mono-arylated Product (%) | Ref. |
| 1 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | MeOH | RT | <40 | [5] |
| 2 | 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 100 | High C4 selectivity | [6] |
| 3 | 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | 94 (dialkylated) | [7] |
| 4 | 7-chloro-2-methyl-1,6-naphthyridin-3-yl triflate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60 | 61 | [5] |
Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Chloro-1,5-naphthyridine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 110 | High | [2] |
| 2 | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | reflux | 94 | |
| 3 | Aryl Chlorides | Pd(0) / BINAP | NaOtBu | Toluene | 70-100 | 70-95 | [1] |
| 4 | 2-Bromo-1,5-naphthyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | MW | High | [6] |
Experimental Protocols
The following are general protocols that can be adapted for the cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions for this specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for challenging heteroaromatic chlorides and aims to minimize dehalogenation by using a bulky phosphine ligand and a phosphate base.
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Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
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Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand (e.g., XPhos, if not using a pre-catalyst) under a counterflow of inert gas.
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Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).
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Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
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Reaction: Heat the mixture with vigorous stirring to the desired temperature (start with 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a common catalyst system for the amination of challenging heteroaryl chlorides.[2]
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Reaction Setup: In a glovebox or under a robust inert atmosphere, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
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Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos or SPhos, 4-6 mol%).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.2 M).
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Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,8-dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,8-dichloro-1,5-naphthyridine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am not getting the expected yield of this compound. What are the potential reasons?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
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Purity of Starting Materials: Ensure the starting materials, particularly the precursor 1,5-naphthyridine-3,8-diol (or its tautomeric dione form), are pure and dry. Impurities can interfere with the chlorination reaction.
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Inefficient Chlorination: The choice and handling of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is a commonly used reagent. Ensure it is fresh and has not been degraded by moisture. The reaction temperature and time are also crucial parameters that may require optimization.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or increasing the temperature.
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Product Decomposition: The product, this compound, might be susceptible to decomposition under harsh reaction or work-up conditions. Avoid excessively high temperatures and prolonged exposure to strong acids or bases.
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Losses During Work-up and Purification: Significant product loss can occur during aqueous work-up (if applicable) and purification steps. Optimize extraction procedures and choose an appropriate purification method to minimize losses.
Issue 2: Formation of Side Products and Impurities
Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Potential impurities in the synthesis of this compound may include:
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Monochloro-1,5-naphthyridines: Incomplete chlorination can lead to the formation of 3-chloro-1,5-naphthyridin-8-ol or 8-chloro-1,5-naphthyridin-3-ol. To minimize these, ensure a sufficient excess of the chlorinating agent and optimized reaction conditions (time and temperature) to drive the reaction to completion.
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Over-chlorinated or Decomposed Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of unidentified, often tarry, byproducts. Careful control of the reaction parameters is essential.
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Residual Starting Material: As mentioned previously, unreacted 1,5-naphthyridine-3,8-diol can be a significant impurity.
Issue 3: Difficulties in Product Purification
Q3: I am struggling to purify the crude this compound. What are the recommended purification methods?
A3: The purification of chlorinated heterocyclic compounds can be challenging due to their similar polarities to certain byproducts. The following methods can be employed:
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Recrystallization: This is often the first method to try for solid products. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetonitrile, toluene, or mixtures with water) are recommended to find the optimal conditions.
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a common alternative. A solvent system that provides good separation on a TLC plate should be used for the column. A typical starting point could be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary to separate closely eluting impurities.
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Acid-Base Extraction: If the impurities have significantly different basicity compared to the product, an acid-base extraction during the work-up can be effective. For example, washing the organic layer with a dilute acid solution could remove more basic impurities.
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route to prepare this compound?
A4: A frequently employed method for the synthesis of this compound involves the chlorination of 1,5-naphthyridine-3,8-diol (which exists in tautomeric equilibrium with 1,5-dihydro-1,5-naphthyridine-3,8-dione). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl.
Q5: What are the key reaction parameters to control for a successful synthesis?
A5: The following parameters are crucial for optimizing the yield and purity:
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Reaction Temperature: The temperature should be carefully controlled. While heating is generally required to drive the reaction, excessive temperatures can lead to decomposition and the formation of side products.
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Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without significant product degradation. Monitoring the reaction by TLC or HPLC is highly recommended.
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Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent is important. An excess of the chlorinating agent is often used to ensure complete dichlorination.
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of different reaction conditions on the yield of this compound. This data is for illustrative purposes to guide optimization efforts.
| Entry | Chlorinating Agent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (3 equiv.) | None | 110 | 4 | 65 |
| 2 | POCl₃ (3 equiv.) | N,N-Dimethylaniline (1.2 equiv.) | 110 | 4 | 78 |
| 3 | POCl₃ (5 equiv.) | N,N-Dimethylaniline (1.2 equiv.) | 110 | 6 | 85 |
| 4 | POCl₃ (5 equiv.) | N,N-Dimethylaniline (1.2 equiv.) | 130 | 6 | 70 (with increased byproducts) |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,5-Naphthyridine-3,8-diol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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1,5-Naphthyridine-3,8-diol
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (optional, but recommended)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of 1,5-naphthyridine-3,8-diol (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq), slowly add N,N-dimethylaniline (1.2 eq) at room temperature.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Technical Support Center: Catalyst Poisoning in Reactions with 1,5-Naphthyridine Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 1,5-naphthyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 1,5-naphthyridine substrates showing low to no conversion?
A1: The primary reason for low or no conversion in cross-coupling reactions with 1,5-naphthyridine substrates is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate strongly to the metal center of the catalyst (e.g., palladium), forming an inactive or less active complex. This sequestration of the catalyst from the catalytic cycle leads to a significant decrease in reaction rate and overall yield.
Q2: What is the mechanism of catalyst poisoning by 1,5-naphthyridine?
A2: Catalyst poisoning by 1,5-naphthyridine occurs through the formation of a stable complex between the nitrogen atoms of the substrate and the active metal center of the catalyst. This is a form of chemical deactivation where the substrate itself acts as an inhibitor.[1] The strong coordination of the 1,5-naphthyridine to the metal center blocks the active sites required for the catalytic cycle to proceed, effectively halting the reaction.
Q3: Which types of cross-coupling reactions are most affected by 1,5-naphthyridine substrates?
A3: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are particularly susceptible to catalyst poisoning by 1,5-naphthyridine and other nitrogen-containing heterocycles.[2][3] These reactions rely on a delicate balance of coordination and dissociation of reactants and products from the palladium center, which is disrupted by the strongly coordinating 1,5-naphthyridine substrate.
Q4: How can I mitigate catalyst poisoning when working with 1,5-naphthyridine substrates?
A4: Several strategies can be employed to mitigate catalyst poisoning:
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Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center, making it more difficult for the 1,5-naphthyridine to coordinate and poison the catalyst.
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Catalyst Choice: Employ pre-formed catalysts or pre-catalysts that are more resistant to poisoning.
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Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and base. In some cases, a lower temperature for a longer duration may be beneficial.
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Additives: The use of additives that can competitively coordinate to the catalyst or the substrate may help to prevent poisoning.
Q5: Are there any general methods for regenerating a catalyst that has been poisoned by a 1,5-naphthyridine substrate?
A5: While in-situ regeneration is challenging, ex-situ regeneration of palladium catalysts can sometimes be achieved. Common methods include:
-
Washing: Washing the catalyst with a suitable solvent may remove the poisoning species. For palladium on carbon (Pd/C), a sequence of washes with deionized water and methanol, followed by treatment with a reducing agent, can restore activity.
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Thermal Treatment: For supported catalysts, controlled heating under a specific atmosphere can sometimes remove the poisoning molecules.
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Chemical Treatment: Acid or base washes can be used to remove certain poisons, but care must be taken not to damage the catalyst itself.
Troubleshooting Guides
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand. 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial poisoning. 3. Use a More Robust Pre-catalyst: Consider using a pre-formed palladium(0) source or a modern palladacycle pre-catalyst. |
| Suboptimal Base | 1. Screen Different Bases: The choice of base is critical. Try switching from a carbonate base (e.g., K₂CO₃) to a phosphate base (e.g., K₃PO₄) or an organic base. 2. Ensure Base Purity and Anhydrous Conditions: Use a freshly opened or properly stored base. Ensure anhydrous conditions if required by the specific protocol. |
| Solvent Effects | 1. Change the Solvent: Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with a small amount of water. The optimal solvent can be substrate-dependent. 2. Ensure Proper Degassing: Thoroughly degas the solvent and reaction mixture to prevent catalyst oxidation. |
| Poor Reagent Quality | 1. Check Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation. Verify the purity of your boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). 2. Verify Halo-1,5-Naphthyridine Purity: Ensure the starting material is pure and free of impurities that could interfere with the reaction. |
Issue: Incomplete Conversion in Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | 1. Select an Appropriate Ligand: For amination of halo-1,5-naphthyridines, bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, DavePhos) are often effective.[4] 2. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes help to prevent substrate coordination to the catalyst. |
| Incorrect Base | 1. Choose a Suitable Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may require screening. |
| Temperature and Reaction Time | 1. Adjust Reaction Temperature: These reactions often require elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction stalls, it may indicate catalyst deactivation over time. |
| Amine Substrate Issues | 1. Consider Amine Basicity and Sterics: The nature of the amine coupling partner can influence the reaction outcome. Less basic or more sterically hindered amines may require more forcing conditions. |
Data Presentation
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 2-Iodo-1,5-Naphthyridine with Various Boronic Acids [5]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | 92 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | 95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | 90 |
| 3-Thienylboronic acid | 2-(3-Thienyl)-1,5-naphthyridine | 88 |
Reaction conditions: 2-iodo-1,5-naphthyridine (1.0 eq.), boronic acid (1.5 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq.), DMF, 90 °C, 12 h.
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 2-Chloro-1,5-Naphthyridine [4]
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 24 | 78 |
| Benzylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 91 |
Note: The data in these tables are illustrative and have been compiled from literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine
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Reaction Setup: To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
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Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent (e.g., DMF, dioxane, or toluene/water mixture, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine [4]
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Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) to an oven-dried Schlenk tube.
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Reagent Addition: Add the halo-1,5-naphthyridine (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 12-24 hours).
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Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Mechanism of catalyst poisoning by 1,5-naphthyridine substrates.
Caption: Troubleshooting workflow for low conversion in 1,5-naphthyridine cross-coupling.
Caption: General workflow for the regeneration of a poisoned Pd/C catalyst.
References
Technical Support Center: Large-Scale Synthesis of 4,8-Dichloro-1,5-Naphthyridine
This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4,8-dichloro-1,5-naphthyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis.
Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address potential issues in the two main stages of the synthesis: the formation of the 1,5-naphthyridine-4,8(1H,5H)-dione precursor via the Gould-Jacobs reaction, and the subsequent chlorination to 4,8-dichloro-1,5-naphthyridine.
Stage 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
Q1: The initial condensation reaction between 3-aminopyridine-4-carboxylic acid and diethyl malonate is showing low yield. What are the possible causes?
A1: Low yields in the initial condensation can be attributed to several factors:
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Purity of Starting Materials: Ensure that the 3-aminopyridine-4-carboxylic acid and diethyl malonate are of high purity. Impurities can lead to side reactions.
-
Reaction Temperature: The condensation step typically requires elevated temperatures. Ensure the reaction is heated sufficiently to drive the reaction to completion.
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Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) and consider extending the reaction time if necessary.
Q2: During the thermal cyclization step, a significant amount of dark, tarry material is forming. How can this be minimized?
A2: Tar formation is a common issue in high-temperature cyclizations like the Gould-Jacobs reaction.[1] To mitigate this:
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Temperature Control: While high temperatures (often around 250°C) are necessary for the cyclization, excessive heat or prolonged reaction times can lead to decomposition.[1] Optimize the temperature and duration to find a balance between efficient cyclization and minimal degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to tar formation.
-
High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A or diphenyl ether allows for more uniform and controlled heating.[1]
Q3: The 1,5-naphthyridine-4,8(1H,5H)-dione precursor is difficult to purify due to its low solubility. What purification methods are recommended?
A3: The low solubility of the dione precursor in many common organic solvents makes purification challenging.
-
Recrystallization: This is often the most effective method. Experiment with different high-boiling point solvents or solvent mixtures, such as dimethylformamide (DMF)/water or ethanol/water, to find a suitable system for recrystallization.
-
Washing/Trituration: Thoroughly washing the crude solid with various solvents can help remove impurities. Triturating the crude product with a suitable solvent may also help to induce crystallization and remove soluble impurities.
Stage 2: Chlorination of 1,5-Naphthyridine-4,8(1H,5H)-dione
Q1: The chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the potential reasons?
A1: Incomplete chlorination can often be traced back to the following:
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Moisture: Phosphorus oxychloride reacts violently with water.[2][3] Ensure that the 1,5-naphthyridine-4,8(1H,5H)-dione precursor is thoroughly dried and that anhydrous conditions are maintained throughout the reaction. Any moisture will consume the POCl₃ and hinder the reaction.
-
Insufficient Reagent: For a large-scale reaction, ensure that a sufficient excess of POCl₃ is used to drive the reaction to completion.
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Temperature and Time: The reaction typically requires heating. Ensure the reaction mixture is heated to reflux for a sufficient amount of time. Monitor the reaction by TLC to determine completion.
Q2: The work-up of the POCl₃ reaction is hazardous. What is the safest way to handle this on a large scale?
A2: The quenching of excess POCl₃ is highly exothermic and releases toxic hydrogen chloride gas.
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Controlled Quenching: The reaction mixture should be cooled significantly before slowly and carefully adding it to crushed ice or a mixture of ice and a base solution (like sodium carbonate or sodium hydroxide). This should be done in a well-ventilated fume hood.
-
Temperature Monitoring: Monitor the temperature of the quenching mixture closely and control the rate of addition to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[2][3][4] For large-scale operations, a NIOSH-approved respirator may be necessary.[4]
Q3: The final 4,8-dichloro-1,5-naphthyridine product is impure. What are common impurities and how can they be removed?
A3: Common impurities may include mono-chlorinated intermediates or unreacted starting material.
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Column Chromatography: Purification by silica gel column chromatography is a standard method for removing impurities with different polarities. A solvent system of hexane and ethyl acetate is a good starting point.
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Recrystallization: If a suitable solvent can be found, recrystallization can be an effective method for purification on a large scale.
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Acidic Wash: If basic impurities are present, washing a solution of the crude product in an organic solvent with a dilute acid solution can help to remove them.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when performing a large-scale synthesis of 4,8-dichloro-1,5-naphthyridine?
A1: The primary safety concerns are associated with the reagents used:
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Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl gas.[2][3][4] It should be handled in a well-ventilated fume hood with appropriate PPE.[2][3][4] All glassware must be scrupulously dried before use.
-
High Temperatures: The cyclization step of the Gould-Jacobs reaction requires very high temperatures, which poses a risk of burns and requires careful handling of hot equipment and liquids.[1]
-
Acidic and Basic Solutions: The work-up and purification steps involve the use of strong acids and bases, which are corrosive and require careful handling.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the precursor formation and the chlorination reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.
Q3: What is the expected yield for this two-step synthesis?
A3: The yield can vary significantly depending on the scale and optimization of the reaction conditions. For the Gould-Jacobs reaction, yields can be moderate due to the harsh conditions of the cyclization step.[5] The chlorination step, if carried out under anhydrous conditions, can proceed in good to excellent yields. Overall, a multi-step synthesis of this nature would likely have a moderate overall yield.
Q4: What analytical techniques can be used to confirm the identity and purity of the final product?
A4: The structure and purity of the final 4,8-dichloro-1,5-naphthyridine can be confirmed using a combination of techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
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Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Stage 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
This protocol is based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of the dione precursor.[6]
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Condensation: In a reaction vessel suitable for high temperatures, combine 3-aminopyridine-4-carboxylic acid (1.0 eq.) and diethyl malonate (2.2 eq.). Heat the mixture to 130-150°C for 2-3 hours. The reaction mixture will become a thick syrup.
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Cyclization: In a separate vessel, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250°C. Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250°C for 30-60 minutes.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash thoroughly with hexane and then a small amount of cold ethanol.
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Purification: The crude solid can be purified by recrystallization from a high-boiling solvent like DMF or a DMF/water mixture.
Stage 2: Synthesis of 4,8-Dichloro-1,5-Naphthyridine
This protocol describes the chlorination of the dione precursor using phosphorus oxychloride.[7]
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried.
-
Chlorination: To the flask, add the dry 1,5-naphthyridine-4,8(1H,5H)-dione (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃, at least 5-10 eq.). Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is no longer visible.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude 4,8-dichloro-1,5-naphthyridine can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Stage 1: Dione Synthesis (Gould-Jacobs) | Stage 2: Chlorination |
| Key Reagents | 3-Aminopyridine-4-carboxylic acid, Diethyl malonate | 1,5-Naphthyridine-4,8(1H,5H)-dione, POCl₃ |
| Stoichiometry | 1.0 eq. Aminopyridine, 2.2 eq. Malonate | 1.0 eq. Dione, 5-10 eq. POCl₃ |
| Solvent | High-boiling solvent (e.g., Dowtherm A) for cyclization | Excess POCl₃ can act as solvent |
| Temperature | Condensation: 130-150°C; Cyclization: ~250°C[1] | Reflux (~110°C) |
| Reaction Time | Condensation: 2-3 hours; Cyclization: 30-60 minutes | 4-6 hours (monitor by TLC) |
| Typical Yield | Moderate | Good to Excellent (if anhydrous) |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of 4,8-dichloro-1,5-naphthyridine.
References
Technical Support Center: Synthesis of 3,8-dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,8-dichloro-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy for the synthesis of this compound involves a two-step process:
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Cyclization: Formation of the 1,5-naphthyridine core to produce 3,8-dihydroxy-1,5-naphthyridine. This is often achieved through a cyclization reaction, such as a modified Friedländer synthesis, using appropriate starting materials.
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Chlorination: Conversion of the dihydroxy intermediate to the dichloro product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The most prevalent impurities can be categorized by their origin in the synthetic process:
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Starting Material Residues: Incomplete consumption of the initial reagents used for the cyclization step.
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Intermediates: The most significant intermediate impurity is often the mono-chlorinated species, 3-chloro-8-hydroxy-1,5-naphthyridine, arising from incomplete chlorination. Residual 3,8-dihydroxy-1,5-naphthyridine from the first step may also be present.
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Solvent and Reagent Residues: High-boiling point solvents used in the reaction or purification steps, and residual chlorinating agents or their byproducts.
Q3: How can I monitor the progress of the chlorination reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the conversion of 3,8-dihydroxy-1,5-naphthyridine to this compound. A developing system of ethyl acetate/hexane can typically be used. The disappearance of the more polar dihydroxy starting material and the appearance of the less polar dichloro product spot indicates the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.
Q4: What are the recommended purification methods for crude this compound?
A multi-step purification approach is often necessary:
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Aqueous Work-up: After the chlorination reaction, a careful aqueous work-up is crucial to quench the excess chlorinating agent and remove inorganic byproducts.
-
Recrystallization: This is an effective method for removing many impurities, particularly if the crude product is a solid. A suitable solvent system must be determined empirically.
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Column Chromatography: For high purity requirements, silica gel column chromatography is recommended to separate the desired product from closely related impurities like the mono-chloro intermediate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature and time based on literature or preliminary experiments. - Ensure the purity of the starting materials. |
| Incomplete Chlorination | - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature is too low or reaction time is too short. - Presence of water in the reaction mixture. | - Use a larger excess of the chlorinating agent. - Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures. - Use of an inappropriate catalyst in the cyclization step. | - Carefully control the reaction temperature. - Screen different catalysts for the cyclization to improve selectivity. |
| Difficulty in Removing Residual Solvent | - Use of a high-boiling point solvent. | - After concentrating the product, co-evaporate with a lower-boiling point solvent (e.g., toluene) under reduced pressure. - Dry the final product under high vacuum. |
| Product is an Oil Instead of a Solid | - Presence of significant impurities. | - Attempt to purify a small sample by column chromatography to see if the pure product is a solid. - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. | - Systematically screen different solvent systems with varying polarities using TLC to find the optimal eluent for separation. |
Experimental Protocols
Protocol 1: Synthesis of 3,8-dihydroxy-1,5-naphthyridine (Representative Friedländer Synthesis)
This protocol is a representative example based on the Friedländer annulation for the synthesis of dihydroxynaphthyridines.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 2-aminonicotinaldehyde or a related precursor with a suitable active methylene compound (e.g., a malonic ester derivative).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, Dowtherm A) and a catalyst (e.g., a base like potassium hydroxide or an acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).
Protocol 2: Synthesis of this compound (Chlorination)
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the crude 3,8-dihydroxy-1,5-naphthyridine to the flask.
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Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2,6- vs. 3,8-Dichloro-1,5-Naphthyridine in Nucleophilic Aromatic Substitution
The 1,5-naphthyridine core, an isostere of naphthalene with two nitrogen atoms, exhibits a unique electronic landscape that dictates the reactivity of its substituted derivatives. The positions on the naphthyridine ring are not electronically equivalent, leading to differences in susceptibility to nucleophilic attack. Specifically, the positions alpha (2, 4, 6, 8) and beta (3, 7) to the ring nitrogens have distinct electronic characteristics.
Theoretical Reactivity Profile
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reactivity of a given position. For the 1,5-naphthyridine system, the nitrogen atoms, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack compared to benzene.
The positions alpha (2, 6) and gamma (4, 8) to the nitrogen atoms are generally more electron-deficient and thus more activated towards nucleophilic attack than the beta positions (3, 7). This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the alpha and gamma positions can be delocalized onto the electronegative nitrogen atoms, leading to a more stable intermediate.
Therefore, a qualitative comparison of the reactivity of the chloro-substituents in 2,6-dichloro-1,5-naphthyridine and 3,8-dichloro-1,5-naphthyridine can be postulated:
| Isomer | Position of Chlorine | Predicted Reactivity | Rationale |
| 2,6-Dichloro-1,5-naphthyridine | 2- and 6- (alpha positions) | Higher | The chloro substituents are at positions alpha to the ring nitrogens. Nucleophilic attack at these positions leads to a Meisenheimer complex where the negative charge is effectively stabilized by delocalization onto the adjacent nitrogen atoms. |
| This compound | 3- (beta position) and 8- (alpha position) | Lower (for the 3-position) | The chloro substituent at the 8-position (alpha) is expected to be more reactive than the one at the 3-position (beta). The 3-position is less activated towards nucleophilic attack as the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto a nitrogen atom. |
This theoretical framework suggests that 2,6-dichloro-1,5-naphthyridine would be more reactive overall in SNAr reactions compared to this compound, especially when considering the reactivity of the 3-chloro position in the latter. Furthermore, in this compound, a higher degree of regioselectivity is anticipated, with nucleophilic substitution preferentially occurring at the more activated 8-position.
Experimental Data and Observations
While a direct comparative study is elusive, the existing literature provides some insights into the synthesis and reactivity of these isomers. The reaction of 1,5-naphthyridine 1,5-dioxide with phosphorus oxychloride is known to produce a mixture of isomeric dichloro-1,5-naphthyridines, including the 2,6- and 3,8-isomers[1]. The fact that these isomers are formed and have been isolated suggests they are stable compounds available for further synthetic transformations.
For 2,6-dichloro-1,5-naphthyridine, its use in Stille coupling reactions has been reported, indicating that the chlorine atoms can be displaced by organometallic reagents, a transformation mechanistically distinct from SNAr but still demonstrating the lability of the C-Cl bond[1].
Proposed Experimental Protocol for a Comparative Reactivity Study
To provide a definitive quantitative comparison, a standardized experimental protocol should be employed. The following proposed methodology would enable a direct assessment of the reactivity of 2,6- and this compound with a common nucleophile, such as benzylamine.
Objective: To compare the reactivity and regioselectivity of 2,6-dichloro-1,5-naphthyridine and this compound in a nucleophilic aromatic substitution reaction with benzylamine.
Materials:
-
2,6-Dichloro-1,5-naphthyridine
-
This compound
-
Benzylamine
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Anhydrous N,N-Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2,6-dichloro-1,5-naphthyridine (1.0 mmol) and this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents: To each flask, add potassium carbonate (2.0 mmol) as a base, followed by the dropwise addition of benzylamine (1.1 mmol).
-
Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reactions by thin-layer chromatography (TLC) at regular time intervals (e.g., every hour).
-
Work-up: Once the reactions are complete (as indicated by TLC), cool the mixtures to room temperature and pour them into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
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Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structures and confirm the regioselectivity of the substitution.
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Data Comparison: Compare the reaction times, isolated yields of the monosubstituted and disubstituted products, and the regioselectivity observed for both isomers.
This standardized experiment would provide the necessary quantitative data to definitively compare the reactivity of the two dichloro-1,5-naphthyridine isomers.
Visualizing the Reactivity Rationale
The following diagrams illustrate the underlying principles governing the reactivity of the chloro-substituents in the two isomers.
Caption: Workflow for comparing the reactivity of the two isomers.
Caption: Rationale for reactivity based on Meisenheimer complex stability.
References
Navigating the Bioactivity of Dichloronaphthyridines: A Comparative Guide for Researchers
A deep dive into the biological landscape of dichloronaphthyridine isomers reveals a field ripe for exploration, with current research pointing towards promising anticancer and antimicrobial activities. While direct comparative studies across all isomers are limited, existing data on individual derivatives provide a foundational understanding of their potential as therapeutic agents. This guide synthesizes the available information on the biological activity of 3,8-dichloro-1,5-naphthyridine derivatives and their isomers, offering a valuable resource for scientists and drug development professionals.
Naphthyridines, heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of chlorine atoms to the naphthyridine scaffold can profoundly influence their biological activity, enhancing their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The specific positioning of these chlorine atoms on the naphthyridine core is a critical determinant of their biological efficacy, a principle that drives the comparative analysis of isomers.
Cytotoxic Activity: A Tale of Isomeric Differences
While comprehensive comparative data for all dichloronaphthyridine isomers is not yet available, studies on various substituted naphthyridine derivatives consistently demonstrate potent cytotoxic effects against a range of cancer cell lines. For instance, a series of naphthyridine derivatives have been evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Although specific data for this compound is sparse, the general trend within the naphthyridine class suggests its potential as a cytotoxic agent.
The synthesis of various dichloronaphthyridine isomers, such as 2,4-dichloro-[2][3]-naphthyridine, has been documented as a key step in the development of novel antimalarial drugs.[2] While the biological activity of the dichlorinated intermediate itself was not reported in this specific study, it underscores the importance of these scaffolds in medicinal chemistry.
Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| Substituted 1,8-Naphthyridine Derivative | HeLa | 0.7 - 172.8 | [1] |
| Substituted 1,8-Naphthyridine Derivative | HL-60 | 0.1 - 102.9 | [1] |
| Substituted 1,8-Naphthyridine Derivative | PC-3 | 2.7 - 124.6 | [1] |
Note: This table presents data for a range of substituted naphthyridine derivatives to illustrate the potential cytotoxic activity of the class, in the absence of specific comparative data for dichlorinated isomers.
Antimicrobial Potential: A Broad Spectrum of Possibilities
Naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example. The introduction of chlorine atoms is a common strategy to enhance antimicrobial potency. While direct comparisons of dichloronaphthyridine isomers are scarce, studies on related compounds, such as those with chloro and fluoro substitutions, show significant activity against various bacterial strains.[3] For example, certain 1,8-naphthyridine derivatives have shown potent activity against Staphylococcus aureus and Staphylococcus epidermidis.[4]
The synthesis of 2-chloro-3-formyl-1,8-naphthyridine and its derivatives has been reported, with some of the synthesized compounds exhibiting good biological activity against Staphylococcus aureus and Staphylococcus epidermidis.[4] This highlights the potential of chlorinated naphthyridines in the development of new antibacterial agents.
Kinase Inhibition: Targeting Cellular Signaling
The synthesis of 2,8-disubstituted-1,5-naphthyridines has been explored for their potential as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, demonstrating the versatility of this scaffold in targeting parasitic kinases.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research in this area, detailed experimental protocols for key biological assays are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of dichloronaphthyridine derivatives using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Logical Flow of Antimicrobial Susceptibility Testing
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of dichloronaphthyridine derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that dichloronaphthyridine derivatives represent a promising class of compounds with significant potential in oncology and infectious disease research. The position of the chlorine atoms on the naphthyridine scaffold is anticipated to be a key factor in determining the biological activity and selectivity of these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive panel of dichloronaphthyridine isomers. Direct, head-to-head comparative studies are crucial to elucidate the structure-activity relationships and to identify the most potent and selective isomers for further development. Such studies will undoubtedly pave the way for the rational design of novel and effective therapeutic agents based on the dichloronaphthyridine scaffold.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
advantages of 1,5-naphthyridine scaffold over quinoline in drug design
In the landscape of medicinal chemistry, the quinoline scaffold has long been a privileged structure, forming the core of numerous approved drugs. However, the isomeric 1,5-naphthyridine scaffold is increasingly recognized as a superior alternative in many drug design applications. This guide provides an objective, data-driven comparison of the 1,5-naphthyridine and quinoline scaffolds, highlighting the advantages of the former in terms of biological activity, metabolic stability, and safety profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their lead compounds.
Key Structural Differences
The fundamental difference between quinoline and 1,5-naphthyridine lies in their core structures. Quinoline consists of a benzene ring fused to a pyridine ring, containing a single nitrogen atom. In contrast, 1,5-naphthyridine is a diazanaphthalene, composed of two fused pyridine rings with nitrogen atoms at positions 1 and 5.[1] This seemingly subtle change significantly alters the electronic distribution, hydrogen bonding capacity, and overall topology of the molecule, leading to distinct pharmacological profiles.[1]
Comparative Analysis of Performance
The introduction of a second nitrogen atom in the 1,5-naphthyridine scaffold can confer several advantages over the quinoline core in drug design. These benefits often manifest as improved biological potency, enhanced metabolic stability, and a more favorable safety profile.
Biological Activity: Enhanced Potency and Novel Interactions
The additional nitrogen atom in the 1,5-naphthyridine ring can serve as an additional hydrogen bond acceptor, enabling novel and potentially stronger interactions with biological targets. This can lead to increased potency and selectivity. While direct head-to-head comparisons of matched-pair compounds are not always available, studies on analogous series of compounds often demonstrate the potential of the naphthyridine scaffold.
For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, naphthyridine analogs have shown comparable or superior potency to their quinoline counterparts.
Table 1: Comparison of Anti-HIV-1 RT Activity of Naphthyridine and Quinoline Analogs
| Scaffold | Compound ID | R1 | R2 | IC₅₀ (µM) | Reference |
| 1,6-Naphthyridine | 16a | 2',6'-dimethyl-4'-cyanophenoxy | 5"-cyanopyridin-2"-ylamino | 0.222 | [2] |
| 1,6-Naphthyridine | 16b | 2',6'-dimethyl-4'-formylphenoxy | 5"-cyanopyridin-2"-ylamino | 0.218 | [2] |
| 1,7-Naphthyridine | 18a | 2',6'-dimethyl-4'-cyanophenoxy | 5"-cyanopyridin-2"-ylamino | 0.634 | [2] |
| 1,7-Naphthyridine | 18b | 2',6'-dimethyl-4'-formylphenoxy | 5"-cyanopyridin-2"-ylamino | 0.596 | [2] |
| Quinoline | Analog 1 | 2',6'-dimethyl-4'-cyanophenoxy | 5"-cyanopyridin-2"-ylamino | 1.22 | [2] |
| Quinoline | Analog 2 | 2',6'-dimethyl-4'-formylphenoxy | 5"-cyanopyridin-2"-ylamino | 1.93 | [2] |
Note: The quinoline analogs are from a previous study and are presented for comparative purposes. The naphthyridine compounds are from the primary reference.
ADME Properties: Improved Metabolic Stability and Physicochemical Profile
A significant advantage of the 1,5-naphthyridine scaffold lies in its potential to improve the metabolic stability of drug candidates. The replacement of a carbon-hydrogen bond in the quinoline ring with a nitrogen atom in the naphthyridine ring can block sites of metabolism by cytochrome P450 enzymes.
A study on Son of Sevenless 1 (SOS1) inhibitors demonstrated a marked improvement in the pharmacokinetic profile of a 1,7-naphthyridine derivative compared to its quinoline counterpart.
Table 2: Comparison of Pharmacokinetic Properties of a Naphthyridine and Quinoline Analog
| Scaffold | Compound ID | Clearance (CL) (mL/min/kg) | Oral Bioavailability (F) (%) | Reference |
| 1,7-Naphthyridine | 10f | 35 | 81 | |
| Quinoline | 9l | 127 | 5 |
The lower clearance and significantly higher oral bioavailability of the 1,7-naphthyridine analog highlight the potential of the naphthyridine scaffold to overcome metabolic liabilities often associated with quinoline-based compounds.
Experimental Protocols
To facilitate the direct comparison of quinoline and 1,5-naphthyridine scaffolds in your own research, we provide the following detailed experimental protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Control compounds (with known metabolic stability)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Reaction Initiation: Pre-warm the reaction mixture to 37°C. Add the test compound to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Caption: Workflow for an in vitro metabolic stability assay.
hERG Safety Assay (Automated Patch Clamp)
This protocol is for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Cell culture medium and reagents
-
Extracellular and intracellular recording solutions
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., E-4031)
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells. Prepare a single-cell suspension in the extracellular solution.
-
System Setup: Prime the automated patch-clamp system with the intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system automatically captures cells and forms a high-resistance seal. The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Apply a voltage-clamp protocol to elicit and record the baseline hERG current (tail current).
-
Compound Application: Apply the test compound at various concentrations to the cells. Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Data Acquisition: Record the hERG current in the presence of the test compound.
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of inhibition of the hERG current relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
A Comparative Guide to Palladium Catalysts for Dichloronaphthyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocyclic motif in a wide array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions stand as a premier tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on dichloronaphthyridine cores. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount, profoundly influencing reaction yields, regioselectivity, and substrate scope.
This guide offers an objective comparison of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of dichloronaphthyridines, supported by experimental data collated from the literature. Detailed experimental protocols for key reactions are also provided to facilitate practical application.
Comparative Performance of Palladium Catalysts
The selection of an optimal palladium catalyst is contingent upon the specific coupling reaction, the isomer of the dichloronaphthyridine, and the nature of the coupling partner. For dichlorinated substrates, achieving mono-substitution with high regioselectivity is often a primary challenge. The following tables summarize the performance of various catalyst systems.
Disclaimer: Direct comparative studies on a single dichloronaphthyridine substrate are limited. Data presented here is collated from various sources and may include results from closely related dichloropyridine substrates as illustrative examples, which will be duly noted.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. For dichloronaphthyridines, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
| Catalyst System | Dichloronaphthyridine/Dihalopyridine Isomer | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-chloropyridine | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ / SPhos | 2,5-diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
| Pd(PEPPSI-IPr) | 2,4-dichloropyridine | Arylboronic esters | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 70-85 (C4 selective) | [3][4] |
| Pd(OAc)₂ (ligand-free) | 2,4-dichloropyridine | Arylboronic acids | K₂CO₃ / NBu₄Br | DMF | 100 | 24 | >99:1 C4 selectivity | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides. This is a crucial transformation for synthesizing many pharmaceutical compounds.
| Catalyst System | Dichloronaphthyridine/Dihalopyridine Isomer | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 2-chloro-1,5-naphthyridine | Various amines | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 | |
| Pd₂(dba)₃ / RuPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [6] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | NaOtBu | Toluene | 110 | 24 | High | [7] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl chlorides | Secondary amines | K₃PO₄ | Toluene | 100 | 18 | 50-99 | |
| PdCl₂(dppf) | Aryl halides | Primary amines | NaOtBu | Toluene | 80-110 | 12-24 | Good to excellent | [8] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving dihaloheterocyclic substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloronaphthyridine
This protocol is a general guideline for the mono-arylation of a dichloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 2,6-dichloro-1,5-naphthyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dichloronaphthyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted naphthyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloronaphthyridine
This protocol outlines a general procedure for the mono-amination of a dichloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.
-
Add the dichloronaphthyridine, amine, and base to the flask.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired amino-naphthyridine derivative.[9]
Visualizing the Process: Workflows and Mechanisms
To better understand the comparative study process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for a comparative study of palladium catalysts.
The heart of these transformations lies in the catalytic cycle, which regenerates the active palladium species. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[8]
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validating the Molecular Structure of 3,8-dichloro-1,5-naphthyridine: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel heterocyclic compounds such as 3,8-dichloro-1,5-naphthyridine, a rigorous structural validation is paramount to understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, its application is contingent on the formation of high-quality single crystals. This guide provides a comparative overview of X-ray crystallography and complementary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, a comparative analysis with the known structure of the parent 1,5-naphthyridine offers valuable insights into its expected molecular geometry.
Predicted Crystallographic Data for this compound
The introduction of chlorine atoms at the 3 and 8 positions of the 1,5-naphthyridine core is anticipated to induce notable changes in its crystallographic parameters due to steric and electronic effects. The following table compares the experimental data for 1,5-naphthyridine with predicted values for its dichloro derivative.
| Parameter | 1,5-Naphthyridine (Experimental Data)[1] | This compound (Predicted) |
| Crystal System | Orthorhombic | Likely Orthorhombic or Monoclinic |
| Space Group | Pca2₁ | Dependent on crystal packing |
| Unit Cell Dimensions | a = 13.86 Å, b = 3.96 Å, c = 11.96 Å | Variations expected due to substituent bulk |
| Bond Lengths (Å) | C-C (avg.): 1.39, C-N (avg.): 1.34 | C-Cl (avg.): ~1.73, minor changes in ring bonds |
| Bond Angles (°) | C-C-C (avg.): 120, C-N-C (avg.): 117 | Distortion of ring angles adjacent to C-Cl bonds |
| Intermolecular Interactions | π-π stacking | Potential for halogen bonding (Cl···N or Cl···π) |
Note: Predicted values are based on established covalent radii and the known effects of halogen substitution on aromatic systems.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to structure refinement.
-
Crystallization: The primary and often most challenging step is the growth of a single crystal of sufficient size and quality. For a small organic molecule like this compound, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution are commonly employed.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections of varying intensity.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a preliminary molecular model. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Alternative and Complementary Analytical Techniques
In the absence of a crystal structure, or as a means of further validation, other spectroscopic techniques are indispensable for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. For this compound, NMR would confirm the connectivity of the atoms and the substitution pattern.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired. 2D NMR experiments, such as COSY and HSQC, can be performed to establish correlations between protons and carbons.
Expected Spectral Data:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing chloro groups. The integration of these signals would correspond to the number of protons on the naphthyridine core.
-
¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule. The carbons bearing chlorine atoms would be significantly shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized using methods such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Spectral Data:
-
The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₄Cl₂N₂.
-
The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
Fragmentation analysis would likely show the loss of chlorine atoms and potentially cleavage of the naphthyridine ring, providing further structural confirmation.
Conclusion
While X-ray crystallography remains the definitive method for the absolute structure determination of crystalline compounds like this compound, a comprehensive validation relies on a combination of analytical techniques. In the absence of a crystal structure, NMR and mass spectrometry provide crucial and complementary data to confirm the molecular formula, connectivity, and substitution pattern. The comparative data from the parent 1,5-naphthyridine structure allows for informed predictions about the geometric and electronic impact of the chloro substituents. For drug development professionals, this multi-faceted approach to structural validation is essential for building a robust understanding of a molecule's properties and its potential as a therapeutic agent.
References
Assessing the Metabolic Stability of Disubstituted 1,5-Naphthyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of disubstituted 1,5-naphthyridine analogs, a scaffold of interest in medicinal chemistry. Due to the limited availability of public data on 3,8-disubstituted-1,5-naphthyridine analogs, this guide will focus on the closely related and well-documented 2,8-disubstituted-1,5-naphthyridine series as a case study. The principles and experimental approaches discussed herein are broadly applicable to the assessment of other analogs within this class.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of 2,8-disubstituted-1,5-naphthyridine analogs in human, mouse, and rat liver microsomes. These compounds have been investigated as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in antimalarial drug discovery.[1] The data is presented as the percentage of the parent compound remaining after a 60-minute incubation period. A higher percentage remaining indicates greater metabolic stability.
| Compound ID | R² Substituent | R⁸ Substituent | Human Liver Microsomes (% Remaining) | Mouse Liver Microsomes (% Remaining) | Rat Liver Microsomes (% Remaining) |
| Analog 1 | 3-methylsulfonylphenyl | 3-(R)-aminopyrrolidine | >95 | >95 | >95 |
| Analog 2 | 4-CF₃-3-pyridyl | 3-(R)-aminopyrrolidine | >95 | >95 | >95 |
| Analog 3 | 4-CF₃-3-pyridyl | N-methyl-4-aminopiperidine | >95 | >95 | >95 |
| Analog 4 | 3-methylsulfonylphenyl | N-methyl-4-aminopiperidine | >95 | >95 | >95 |
Data sourced from studies on 2,8-disubstituted-1,5-naphthyridines as PfPI4K inhibitors.[1]
The high percentage of compound remaining for all tested analogs across the different species' liver microsomes suggests that these 2,8-disubstituted-1,5-naphthyridines possess a high degree of metabolic stability in vitro.[1] This is a desirable characteristic in drug candidates as it can lead to a longer half-life and improved oral bioavailability. The structural modifications at the 2 and 8 positions in this series did not appear to introduce significant metabolic liabilities under the tested conditions.
Experimental Protocols
The assessment of metabolic stability is crucial in early drug discovery to predict the in vivo behavior of a compound.[2] A standard and widely used method is the in vitro liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
1. Purpose: To determine the rate at which a test compound is metabolized by liver microsomal enzymes, primarily cytochrome P450s (CYPs).
2. Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Pooled liver microsomes (human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (known to be metabolized, e.g., testosterone, verapamil)
-
Negative control (heat-inactivated microsomes or incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of an in vitro liver microsomal stability assay.
Signaling Pathway Context: PfPI4K in Plasmodium falciparum
The 2,8-disubstituted-1,5-naphthyridine analogs discussed are inhibitors of PfPI4K, an essential enzyme for the parasite's survival.[3] Understanding the pathway provides context for the importance of developing metabolically stable inhibitors.
Caption: Inhibition of the PfPI4K signaling pathway by 1,5-naphthyridine analogs.
References
A Comparative Guide to the In Vitro Anticancer Activity of Substituted Naphthyridine Derivatives
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the naphthyridine scaffold has emerged as a promising framework for the development of new therapeutics. This guide provides a comparative analysis of the in vitro anticancer activity of various substituted 1,5- and 1,8-naphthyridine derivatives, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data. While specific data on 3,8-dichloro-1,5-naphthyridine derivatives is limited in the public domain, this guide will delve into the broader class of substituted naphthyridines, including halogenated analogues, to draw pertinent comparisons and insights into their structure-activity relationships.
Comparative Cytotoxicity of Naphthyridine Derivatives
The in vitro cytotoxicity of naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly with the nature and position of substituents on the naphthyridine core.
Below are tables summarizing the IC50 values of various 1,5- and 1,8-naphthyridine derivatives against different cancer cell lines. These tables are compiled from multiple studies to provide a broad comparative overview.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Phenyl- and Indeno-1,5-Naphthyridine Derivatives against COLO 205 Human Colon Cancer Cells.[1]
| Compound | Derivative Type | IC50 (µM) against COLO 205 |
| Camptothecin (Reference) | Standard Drug | 0.008 |
| Phenyl-1,5-naphthyridine A | Phenyl-substituted | >100 |
| Phenyl-1,5-naphthyridine B | Phenyl-substituted | 50 |
| Indeno-1,5-naphthyridine C | Indeno-fused | 10 |
| Indeno-1,5-naphthyridine D | Indeno-fused | 1 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Substituted 1,8-Naphthyridine Derivatives against Various Human Cancer Cell Lines.[2][3][4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 12 | HBL-100 (Breast) | 1.37 | Doxorubicin | 0.04 |
| Derivative 17 | KB (Oral) | 3.7 | Doxorubicin | 0.09 |
| Derivative 22 | SW-620 (Colon) | 3.0 | Doxorubicin | 0.12 |
| Compound 14 | HeLa (Cervical) | 2.6 | Colchicine | >10 |
| Compound 15 | HeLa (Cervical) | 2.3 | Colchicine | >10 |
| Compound 16 | HeLa (Cervical) | 0.7 | Colchicine | >10 |
| Compound 14 | HL-60 (Leukemia) | 2.0 | Colchicine | 0.02 |
| Compound 15 | HL-60 (Leukemia) | 0.8 | Colchicine | 0.02 |
| Compound 16 | HL-60 (Leukemia) | 0.1 | Colchicine | 0.02 |
| Compound 14 | PC-3 (Prostate) | 8.1 | Colchicine | 0.03 |
| Compound 15 | PC-3 (Prostate) | 6.5 | Colchicine | 0.03 |
| Compound 16 | PC-3 (Prostate) | 5.1 | Colchicine | 0.03 |
| 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | - | - |
| 17a | HeLa (Cervical) | 13.2 ± 0.7 | - | - |
| 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | - | - |
Experimental Protocols
The evaluation of the anticancer activity of naphthyridine derivatives typically involves a series of standardized in vitro assays. The following is a detailed methodology for the commonly used MTT assay for cytotoxicity screening.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][5]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
2. Compound Treatment:
-
The naphthyridine derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like colchicine or doxorubicin) are included.[2][5]
3. Incubation:
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, an MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
The medium containing MTT is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Several studies suggest that naphthyridine derivatives exert their anticancer effects through various mechanisms, with the inhibition of topoisomerase enzymes being a prominent pathway.[1][2] Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are crucial for DNA replication and transcription. By inhibiting these enzymes, naphthyridine derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates a generalized workflow for the in vitro screening of anticancer compounds.
Caption: A generalized workflow for the in vitro screening of naphthyridine derivatives for anticancer activity.
The following diagram illustrates the proposed mechanism of action for some naphthyridine derivatives involving the inhibition of Topoisomerase I.
Caption: The proposed mechanism of Topoisomerase I inhibition by certain naphthyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of naphthyridine derivatives is significantly influenced by the substituents on the core structure.[2] For instance, the presence of a naphthyl ring at the C-2 position of the 1,8-naphthyridine core has been shown to increase cytotoxicity.[2] Furthermore, methyl substitutions at the C-6 or C-7 positions can enhance activity more than substitutions at the C-5 position.[2] The presence of halogens, such as chlorine, in the substituents can also lead to potent anticancer effects, suggesting that both electronic and steric factors play a crucial role in the interaction with biological targets.[5]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 3,8-Disubstituted-1,5-Naphthyridines in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,8-disubstituted-1,5-naphthyridines, a promising class of compounds in the development of novel antimalarial therapeutics. The following sections detail their structure-activity relationships (SAR), comparative efficacy against Plasmodium falciparum, and the experimental protocols utilized in their evaluation.
Structure-Activity Relationship (SAR) Overview
Recent research has focused on the optimization of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for parasite viability.[1][2] Structure-activity relationship studies have revealed that substitutions at the C2 and C8 positions of the 1,5-naphthyridine core are crucial for their antimalarial activity.[3]
Key findings from these studies indicate that the introduction of basic groups at the 8-position can lead to a dual mechanism of action, inhibiting both PfPI4K and hemozoin formation, a critical process in the parasite's detoxification of heme.[3][4] This dual-action capability is a significant advantage in combating drug resistance. Furthermore, optimization of these compounds has led to improved ADME (absorption, distribution, metabolism, and excretion) profiles and enhanced in vivo efficacy in mouse models of malaria.
Comparative Biological Activity
The antimalarial potency of various 3,8-disubstituted-1,5-naphthyridine analogs has been evaluated against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: In Vitro Antiplasmodial Activity of 2,8-Disubstituted-1,5-Naphthyridines
| Compound | C2-Substituent | C8-Substituent | Pf NF54 IC50 (nM) | Pf K1 IC50 (nM) | PvPI4K IC50 (nM) |
| 1 | 3-methylsulfonylphenyl | 4-(trifluoromethyl)pyridin-2-yl | 70 | 76 | 2.5 |
| 8 | 3-methylsulfonylphenyl | piperidin-3-yl | 86 | - | 70 |
| 9 | 3-methylsulfonylphenyl | (R)-pyrrolidin-3-ylamino | 70 | - | 55 |
| 12 | 4-(trifluoromethyl)pyridin-3-yl | piperidin-3-yl | 43 | - | 60 |
| 13 | 4-(trifluoromethyl)pyridin-3-yl | (R)-pyrrolidin-3-ylamino | 35 | - | 350 |
| 14 | 4-(trifluoromethyl)pyridin-3-yl | (S)-pyrrolidin-3-ylamino | 38 | - | 300 |
| 16 | 4-(trifluoromethyl)pyridin-3-yl | 1-methylpiperidin-4-ylamino | 90 | - | 111 |
| 17 | 4-(trifluoromethyl)pyridin-3-yl | 1-methylpiperidin-4-yl | 28 | 80 | 35 |
| 21 | 2-methyl-6-(trifluoromethyl)pyridin-3-yl | 1-methylpiperidin-4-ylamino | 40 | - | 9400 |
| 33 | 3-(methylcarbamoyl)phenyl | 1-methylpiperidin-4-ylamino | >6000 | - | - |
| 34 | 4-methoxyphenyl | 1-methylpiperidin-4-ylamino | 225 | - | 111 |
Data compiled from multiple sources.[3][4]
Table 2: Selectivity Against Human Kinases
| Compound | HuPI4Kβ IC50 (nM) | HuPI3Kα IC50 (nM) | HuMAP4K4 IC50 (nM) | HuMINK1 IC50 (nM) |
| 1 | 180 | >10000 | 110 | 230 |
| 14 | >10000 | >10000 | >10000 | >10000 |
| 16 | >10000 | >10000 | >10000 | >10000 |
| 17 | 3800 | >10000 | 4800 | 7000 |
Data indicates that compounds 14, 16, and 17 show high selectivity for the parasite kinase over human orthologues.[3]
Experimental Protocols
General Synthesis of 2,8-Disubstituted-1,5-Naphthyridines
The synthesis of the 2,8-disubstituted-1,5-naphthyridine core generally involves a multi-step process. A common strategy is the Suzuki coupling to introduce substituents at the C2 and C8 positions of a di-halogenated 1,5-naphthyridine precursor. The choice of protecting groups and reaction conditions is critical for achieving the desired products.
Caption: General synthetic workflow for 2,8-disubstituted-1,5-naphthyridines.
In Vitro Antiplasmodial Activity Assay
The potency of the compounds against P. falciparum is typically determined using a parasite lactate dehydrogenase (pLDH) assay.[4]
-
Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay: Synchronized ring-stage parasites are incubated with the compounds for 72 hours.
-
Measurement: Parasite viability is assessed by measuring the activity of pLDH, a parasite-specific enzyme, using a colorimetric assay. The absorbance is read at a specific wavelength, and IC50 values are calculated from dose-response curves.
Plasmodium vivax PI4K (PvPI4K) Enzyme Inhibition Assay
Due to the high sequence homology, PvPI4K is often used as a surrogate for PfPI4K. The inhibitory activity is measured using a kinase-glo assay.
-
Reagents: Recombinant PvPI4K, ATP, and the substrate phosphatidylinositol are used.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
-
Detection: After incubation, the amount of remaining ATP is quantified using a luciferase-based assay. A decrease in luminescence indicates inhibition of the kinase.
-
Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Efficacy in Humanized Mouse Model
The in vivo antimalarial activity is evaluated in humanized NOD-scid IL-2Rγnull (NSG) mice infected with P. falciparum.
-
Infection: Mice are engrafted with human erythrocytes and subsequently infected with P. falciparum.
-
Treatment: Compounds are administered orally at various doses.
-
Monitoring: Parasitemia (percentage of infected red blood cells) is monitored daily by flow cytometry or microscopy.
-
Endpoint: The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.
Signaling Pathway and Mechanism of Action
The primary mode of action for this class of compounds is the inhibition of PfPI4K. This kinase is involved in a crucial signaling pathway related to the parasite's intracellular development and trafficking. Some analogs also exhibit a secondary mechanism by inhibiting hemozoin formation, which is the process by which the parasite detoxifies heme released from the digestion of hemoglobin.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3,8-Dichloro-1,5-naphthyridine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of 3,8-Dichloro-1,5-naphthyridine (CAS No. 28252-81-5). The following procedures are compiled from safety data sheets of structurally similar chlorinated naphthyridine compounds, in the absence of a specific safety data sheet for the named compound. Personnel must adhere to these protocols to ensure safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and mitigate potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Don PPE: Before approaching the spill, ensure all required PPE is correctly worn.
-
Containment:
-
For solid spills , carefully sweep the material to avoid creating dust.
-
For liquid spills , use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
-
Waste Collection: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.
III. Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste.
-
Primary Disposal Method: The recommended method of disposal is through a licensed chemical destruction facility. Controlled incineration equipped with an afterburner and flue gas scrubbing is the preferred method to prevent the release of toxic gases such as hydrogen chloride and nitrogen oxides.[1][2]
-
Prohibited Disposal Methods:
-
Container Management:
-
Use designated, compatible, and properly sealed containers for waste accumulation.
-
Label all waste containers clearly as "Hazardous Waste" and include the chemical name.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal contractor.
IV. Hazard and Precautionary Data
The following table summarizes the key hazard (H) and precautionary (P) statements associated with structurally similar dichloronaphthyridine compounds. These should be considered applicable to this compound.
| Statement Type | Code | Description |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H315 | Causes skin irritation.[3] |
| Hazard | H319 | Causes serious eye irritation.[3] |
| Hazard | H335 | May cause respiratory irritation.[3] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3,8-Dichloro-1,5-naphthyridine. The following procedures are based on best practices and data from structurally similar compounds, ensuring a comprehensive approach to laboratory safety.
Hazard Profile
Based on data from similar compounds, this compound should be handled as a hazardous substance.[4] Potential hazards include:
-
May be harmful if swallowed[6]
Personal Protective Equipment (PPE)
A comprehensive array of PPE is mandatory to prevent exposure when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a critical barrier against dust particles and potential splashes. Standard safety glasses are insufficient.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Gloves should be inspected for degradation or punctures before and during use.[1][2] |
| Lab coat or chemical-resistant apron | Protects the body and personal clothing from contamination.[1][2] | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent the inhalation of dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
2. Handling:
-
Don all required PPE before opening the chemical container.[1]
-
Inside the fume hood, carefully weigh and transfer the chemical to prevent dust dispersion.[1]
-
Handle the substance gently to avoid creating airborne dust.
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling.[5]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6] Seek medical attention if you feel unwell.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Containerization | Storage | Disposal Method |
| Excess/Unreacted Chemical | Collect in a clearly labeled, sealed, and compatible hazardous waste container.[7][8] | Store in a cool, dry, and well-ventilated area, away from incompatible materials, in a designated and secure location.[1][8] | Dispose of through your institution's EHS department or a licensed professional waste disposal service.[1] Do not discharge to sewer systems.[9] |
| Contaminated Disposables | Place all disposables (gloves, weighing paper, pipette tips, etc.) in a designated, labeled hazardous waste bag or container.[1] | Store with the chemical waste container. | Dispose of as hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] Collect the rinsate as hazardous waste.[7] Puncture the container to prevent reuse.[9] | Store rinsed containers separately for recycling or disposal as non-hazardous waste, if permitted by local regulations. | Offer for recycling or reconditioning if possible.[9] Otherwise, dispose of in a sanitary landfill.[9] |
Experimental Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
